methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMXQMHEIWMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361334 | |
| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
192701-83-0 | |
| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and this specific derivative serves as a valuable building block for more complex molecular architectures. This document details the prevalent synthetic methodology, the Knorr pyrazole synthesis, offering mechanistic insights and a field-proven experimental protocol. Furthermore, it establishes a complete characterization profile using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key chemical entity.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The stability of the aromatic pyrazole ring and its capacity for diverse substitutions at multiple positions make it an exceptionally versatile scaffold for drug design.
The target molecule, this compound, incorporates three key functional groups:
-
An aromatic pyrazole core , providing structural rigidity and metabolic stability.
-
A 4-methoxyphenyl group at the 3-position, a common moiety in bioactive molecules that can influence pharmacokinetic properties.
-
A methyl carboxylate group at the 5-position, which serves as a versatile chemical handle for further synthetic transformations, such as amide bond formation.
This guide focuses on the most reliable and efficient method for its synthesis—the Knorr pyrazole synthesis—and provides a robust protocol for its subsequent characterization, ensuring product integrity and reproducibility.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most powerful and straightforward methods for constructing the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of our target molecule, the key precursors are a β-ketoester, specifically methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, and hydrazine hydrate.
Mechanistic Insights
The reaction proceeds through a well-established condensation-cyclization-dehydration sequence. The choice of an acid catalyst, typically glacial acetic acid, is crucial as it protonates a carbonyl group, activating it for nucleophilic attack without being so strong as to fully protonate the hydrazine, which would render it non-nucleophilic.
The mechanism unfolds as follows:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-ketoester. This step is more favorable at the ketone than the ester carbonyl due to the latter's resonance stabilization. This forms a hydrazone intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forges the five-membered ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to eliminate a molecule of water, driven by the thermodynamic favorability of forming the stable, aromatic pyrazole ring.
This regioselective process reliably yields the 3,5-substituted pyrazole isomer, which is critical for its use as a defined building block.[6]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution and subsequent characterization confirm the synthesis of the target compound.
Materials and Reagents
-
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (~64-65% solution)
-
Glacial Acetic Acid
-
Ethanol (or 1-Propanol)[5]
-
Deionized Water
-
Standard laboratory glassware
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (10 mmol, 1 equivalent).
-
Solvent Addition: Add ethanol (30 mL) to the flask and stir to dissolve the starting material.
-
Catalyst and Reagent Addition: Add 5-6 drops of glacial acetic acid to the mixture.[5] Subsequently, add hydrazine hydrate (20 mmol, 2 equivalents) dropwise to the stirring solution. An excess of hydrazine ensures the complete consumption of the limiting β-ketoester.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring Progress: Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material and the reaction mixture. The reaction is considered complete when the starting ketoester spot is no longer visible (typically 2-4 hours).
-
Product Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold deionized water (~20 mL) while stirring to precipitate the product.[1]
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts or hydrazine.
-
Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
References
An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and application of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. This molecule represents a cornerstone scaffold in modern medicinal chemistry, leveraging the well-established biological significance of the pyrazole core.[1][2][3][4] The strategic placement of a methoxyphenyl group and a methyl ester provides a versatile platform for synthetic elaboration and exploration of structure-activity relationships (SAR).
Core Physicochemical Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 192701-83-0 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [6] |
| Molecular Weight | 232.24 g/mol | [6] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | |
| SMILES String | COc1ccc(cc1)-c2cc([nH]n2)C(=O)OC | [6] |
| InChI Key | FJNMXQMHEIWMQI-UHFFFAOYSA-N | [6] |
Synthetic Strategy: A Protocol Grounded in Mechanistic Insight
The synthesis of 3,5-disubstituted pyrazoles is most classically and reliably achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[7][8] This approach offers high regioselectivity and is amenable to a wide range of substrates. The following protocol details a robust method for the preparation of the title compound.
Experimental Protocol: Synthesis via Cyclocondensation
This procedure involves the reaction of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydrazine hydrate. The choice of an acidic catalyst, such as glacial acetic acid, is crucial; it protonates the hydrazine, increasing its electrophilicity and facilitating the initial nucleophilic attack on the keto-enol tautomer of the dicarbonyl starting material, thereby driving the reaction towards cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol (20 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis: Add glacial acetic acid (0.5 mL) to the reaction mixture. The acid serves to catalyze the condensation and subsequent dehydration steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo. Pour the resulting slurry into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any residual hydrazine and salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.
Caption: Synthetic workflow for the title compound.
Spectroscopic Characterization: Structural Verification
Structural elucidation and confirmation are paramount. The following spectral data are characteristic of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the compound's structure. Expected signals include:
-
~13.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the pyrazole ring.
-
~7.8 ppm (d, 2H): A doublet for the two aromatic protons ortho to the pyrazole ring on the methoxyphenyl group.
-
~7.0 ppm (d, 2H): A doublet for the two aromatic protons meta to the pyrazole ring.
-
~7.0 ppm (s, 1H): A singlet for the C4-H proton on the pyrazole ring.
-
~3.9 ppm (s, 3H): A singlet for the methyl ester protons (-COOCH₃).
-
~3.8 ppm (s, 3H): A singlet for the methoxy group protons (-OCH₃) on the phenyl ring.[9][10][11]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework:
-
~162 ppm: Carbonyl carbon of the ester group.
-
~160 ppm: C4 of the phenyl ring (attached to -OCH₃).
-
~152 ppm & ~140 ppm: C3 and C5 carbons of the pyrazole ring.
-
~128-130 ppm: Aromatic CH carbons.
-
~122 ppm: Quaternary aromatic carbon attached to the pyrazole ring.
-
~114 ppm: Aromatic CH carbons ortho to the methoxy group.
-
~108 ppm: C4 carbon of the pyrazole ring.
-
~55 ppm: Methoxy carbon (-OCH₃).
-
-
FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a calculated m/z for [M+H]⁺ of approximately 233.0921, corresponding to C₁₂H₁₃N₂O₃⁺.
Chemical Reactivity and Potential for Derivatization
This compound is a versatile intermediate due to its multiple reactive sites, making it an ideal starting point for generating compound libraries for drug discovery.
-
N-H of the Pyrazole Ring: The acidic proton on the pyrazole nitrogen is readily substituted. N-alkylation or N-arylation can be achieved using alkyl halides or aryl boronic acids, respectively. This modification is critical for tuning lipophilicity and exploring interactions with biological targets.
-
Ester Functional Group: The methyl ester is a key synthetic handle. It can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse array of amides, a common functional group in many pharmaceuticals.
-
Aromatic Ring: The methoxy-activated phenyl ring is susceptible to electrophilic aromatic substitution, although the pyrazole moiety can be deactivating. Reactions such as nitration or halogenation would likely occur at the positions ortho to the activating methoxy group.
Caption: Key derivatization pathways of the title compound.
Significance in Research and Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase-5 inhibitor Sildenafil.[2][7][15] Compounds containing the pyrazole ring have demonstrated a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][15][16]
The title compound, this compound, is particularly valuable for several reasons:
-
Proven Bioactive Moiety: The 4-methoxyphenyl group is a common feature in many biologically active molecules, often involved in crucial hydrogen bonding or hydrophobic interactions within protein active sites.
-
Synthetic Versatility: As detailed in the reactivity section, the ester and N-H positions provide straightforward handles for creating large, diverse libraries of related compounds.
-
Favorable Physicochemical Properties: The molecular weight and functional group composition of this compound place it in a favorable region of chemical space for lead-like properties, making it an excellent starting point for optimization in drug discovery programs.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and multiple points for synthetic diversification make it an invaluable tool for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge necessary for its effective utilization in the laboratory, empowering scientists to harness its full potential in the quest for new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. 192701-83-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound AldrichCPR 192701-83-0 [sigmaaldrich.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijirt.org [ijirt.org]
The Rising Therapeutic Potential of Methoxyphenyl Pyrazoles: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] When functionalized with a methoxyphenyl group, the resulting derivatives exhibit a remarkable breadth of biological activities, positioning them as highly promising candidates for drug discovery programs. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of methoxyphenyl-containing pyrazole derivatives. We will delve into their significant anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Combination of Pyrazole and Methoxyphenyl Moieties
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form multiple hydrogen bonds, making it an ideal pharmacophore.[2][3] Its derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]
The methoxyphenyl group (an anisole moiety) is another key player in drug design. The methoxy group (-OCH₃) is an electron-donating group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity through electronic and steric effects.[4] The strategic incorporation of this group onto the pyrazole scaffold has led to the development of potent and selective therapeutic agents.[4][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Methoxyphenyl pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines including breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2).[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and pathways that drive tumor growth and survival.[6][9][10]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][9] These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels) and cell proliferation, which are hallmarks of cancer.[11] By binding to the ATP-binding site of these kinases, the pyrazole derivatives block the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.[6]
For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, explaining their superior anticancer properties.[6]
Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates the simplified signaling pathway of VEGFR-2, a key target for many methoxyphenyl pyrazole anticancer agents. Binding of VEGF ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues, activating downstream pathways like PI3K/AKT for cell survival and PLCγ/PKC/MAPK for cell proliferation. Pyrazole inhibitors block the initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.
Caption: Simplified VEGFR-2 signaling pathway inhibited by methoxyphenyl pyrazoles.
Mechanism of Action: Apoptosis Induction and ROS Generation
Beyond kinase inhibition, some derivatives induce programmed cell death (apoptosis). One notable compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-468).[12] This was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[12] The generation of ROS creates oxidative stress within the cancer cell, pushing it towards self-destruction.
Quantitative Data: In Vitro Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [6] |
| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [6] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [6] |
| Compound '3f' | MDA-MB-468 (Breast) | 14.97 (at 24h) | [12] |
| 5-(2-hydroxy-4-methoxyphenyl)pyrazole | K562 (Leukemia) | 0.021 | [13][14] |
| 5-(2-hydroxy-4-methoxyphenyl)pyrazole | A549 (Lung) | 0.69 | [13][14] |
Anti-inflammatory Activity: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[15] Many classic NSAIDs work by inhibiting cyclooxygenase (COX) enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) can lead to gastrointestinal side effects.[15][16] The pyrazole scaffold is famously found in Celecoxib, a selective COX-2 inhibitor.[15][17]
Derivatives containing a methoxyphenyl group have been specifically investigated as potent and selective COX-2 inhibitors.[5] For example, the compound FR140423, a pyrazole with a 4-methoxyphenyl group, was found to be 150 times more selective for COX-2 over COX-1.[5] This selectivity translates to potent anti-inflammatory effects in animal models, such as carrageenan-induced paw edema, with a significantly reduced risk of gastric lesions compared to non-selective NSAIDs like indomethacin.[5]
The presence of an electron-donating methoxy group at the para-position of a phenyl ring attached to the pyrazole core appears to enhance anti-inflammatory activity.[4]
Inflammatory Pathway: COX-2 Catalysis
The diagram below shows the role of COX-2 in the inflammatory cascade. In response to inflammatory stimuli, cellular arachidonic acid is converted by COX-2 into prostaglandin H₂ (PGH₂). PGH₂ is then converted by downstream synthases into various prostaglandins (like PGE₂) that mediate inflammation, pain, and fever.[7][10][18] Selective pyrazole inhibitors block the active site of COX-2, preventing this conversion.
Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities. The incorporation of a methoxyphenyl group can enhance these properties.
Studies have shown that certain pyrazole analogues are highly active against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis. For instance, one study reported a newly synthesized series where a compound with a methoxyphenyl group showed promising antifungal activity against Aspergillus niger. The activity of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.
Quantitative Data: In Vitro Antimicrobial Activity
| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole carboxamide (5) | Aspergillus niger | 4 | |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | |
| N-phenyl pyrazoline with -OCH₃ | S. aureus (Gram +) | 64 | |
| N-phenyl pyrazoline with -OCH₃ | P. aeruginosa (Gram -) | >512 |
Structure-Activity Relationship (SAR) Insights
Synthesizing the data across different biological activities allows for the deduction of key structure-activity relationships:
-
Position of the Methoxyphenyl Group: The position of the methoxy group (ortho, meta, or para) on the phenyl ring is critical. For anti-inflammatory activity, a para-methoxy group often leads to higher potency.[4] In some anticancer agents, the presence of multiple methoxy groups (e.g., trimethoxyphenyl) can drastically increase efficacy.[12]
-
Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole core heavily influence activity. Electron-donating groups like methoxy generally enhance anti-inflammatory and antimicrobial potency compared to electron-withdrawing groups.[4]
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating activity. Large aryl groups at N1, such as a 4-methoxyphenyl group, have been shown to be beneficial for anti-inflammatory and COX-2 inhibitory effects.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, validated protocols for a representative synthesis and a key biological assay.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic and reliable method for synthesizing pyrazoles via the cyclocondensation of a chalcone with a hydrazine derivative.
Rationale: This method is widely used due to its simplicity and the ready availability of starting materials. The chalcone (an α,β-unsaturated ketone) provides the three-carbon backbone, while the hydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps.
Step-by-Step Methodology:
-
Chalcone Synthesis:
-
Dissolve 1-(thiophen-2-yl)ethan-1-one (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the solution becomes cloudy.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone product: (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to purify.
-
-
Pyrazoline Synthesis (Cyclocondensation):
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and phenylhydrazine (5 mmol) in 30 mL of glacial acetic acid.
-
Expert Tip: Using glacial acetic acid is crucial as it acts as a catalyst and helps in the dehydration step to form the stable pyrazole ring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 6-8 hours.
-
Monitor the reaction progress using TLC. The disappearance of the chalcone spot indicates completion.
-
After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.
-
A solid product, the N-phenyl pyrazoline derivative, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry.
-
Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Workflow: Synthesis of Methoxyphenyl Pyrazole
Caption: General workflow for the synthesis of a methoxyphenyl pyrazole derivative.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][4][6][13]
Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7) from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (optimal density may vary by cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).
-
Include control wells: "cells only" (for 100% viability) and "medium only" (for blank background reading).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrazole derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Self-Validation Check: Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity. Include a "vehicle control" (cells treated with the highest DMSO concentration used) to confirm this.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form within viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Pyrazole derivatives containing a methoxyphenyl group represent a highly versatile and potent class of bioactive molecules. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications underscores their significant therapeutic potential. The methoxyphenyl moiety critically influences the pharmacokinetic and pharmacodynamic profiles of these compounds, often enhancing their potency and selectivity.
Future research should focus on several key areas:
-
Lead Optimization: Expanding the structure-activity relationship studies to fine-tune the scaffold for improved potency and reduced off-target effects.
-
Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential resistance mechanisms.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles in a physiological context.
-
Drug Delivery: Exploring novel formulation strategies to enhance the solubility and bioavailability of these often-lipophilic compounds.
The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. japsonline.com [japsonline.com]
- 18. atcc.org [atcc.org]
Introduction: The Pyrazole Nucleus as a Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties—acting as both a hydrogen bond donor (at N-1) and acceptor (at N-2)—confer upon it a remarkable ability to interact with a wide array of biological targets.[3] This versatility has established the pyrazole as a "privileged scaffold," a core molecular framework that is recurrent in numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and analgesic agents.[1][4][5][6][7]
The journey of the pyrazole ring from a laboratory curiosity to a key component in blockbuster drugs is a compelling narrative of chemical ingenuity and evolving pharmacological understanding. This guide provides a comprehensive exploration of this journey, detailing the seminal discoveries, the evolution of synthetic methodologies, and the landmark compounds that have defined the therapeutic legacy of this indispensable heterocycle. We will examine the causality behind key experimental choices and provide the technical protocols that underpin the synthesis and evaluation of these vital medicines.
Chapter 1: The Genesis of a Scaffold - Knorr's Synthesis and the First Pyrazole Drug
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[8][9][10] While investigating the reactions of phenylhydrazine with β-ketoesters, Knorr achieved the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone.[2][8] This reaction, now known as the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a foundational method for constructing the pyrazole ring.[8][11][12]
This chemical breakthrough quickly translated into a therapeutic revolution. Knorr's work led directly to the synthesis of Antipyrine (also known as Phenazone) in the same year.[13][14][15][16] Antipyrine was one of the very first synthetic drugs to be commercialized and became the most widely used analgesic and antipyretic until the advent of Aspirin.[10][15] Its success demonstrated the immense potential of synthetic organic chemistry to create novel therapeutic agents and cemented the pyrazole scaffold's place in the nascent field of medicinal chemistry.
Experimental Protocol: The Knorr Pyrazole Synthesis (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr, describing the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to Antipyrine.[8]
Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel with heating capability (e.g., round-bottom flask with a condenser)
-
Water bath
-
Separatory funnel
-
Crystallization dish
Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.[8]
-
Initial Condensation: Allow the mixture to stand. An initial, exothermic condensation reaction will occur, forming an oily intermediate (a hydrazone) and water.
-
Separation: Separate the layer of water that forms from the oily product using a separatory funnel.
-
Cyclization: Heat the oily condensation product on a water bath. The heat drives the cyclization through the elimination of ethanol, leading to the formation of the crude 1-phenyl-3-methyl-5-pyrazolone.[8]
-
Isolation and Purification: Upon cooling, the product will solidify. The solid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline plates.
Trustworthiness and Validation: The success of the reaction is validated by the physical properties of the product. Knorr reported a melting point of 127 °C for the purified compound and confirmed its elemental composition through combustion analysis. Modern validation would involve spectroscopic methods like NMR and IR to confirm the structure.
Chapter 2: The Anti-Inflammatory Revolution - Selective COX-2 Inhibition
For decades, the primary therapeutic application of pyrazole derivatives remained in the realm of analgesics like difenamizole.[4][5] However, the 1990s witnessed a paradigm shift in understanding inflammation, which propelled the pyrazole scaffold to blockbuster status. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment.[17]
Scientists realized that COX-1 is a constitutive enzyme responsible for homeostatic functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme, significantly upregulated at sites of inflammation.[17] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects common to non-selective NSAIDs (like ibuprofen and naproxen), which inhibit both isoforms.[17][18]
This hypothesis drove the development of Celecoxib (Celebrex®), a diaryl-substituted pyrazole.[17] A team at Searle (later Pfizer) discovered that the pyrazole core, when appropriately substituted, could lead to potent and selective COX-2 inhibitors.[19] The key to Celecoxib's selectivity is its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.[17][18][20] This structural difference allows Celecoxib to preferentially inhibit the inflammatory enzyme.[18][20] Approved in 1999, Celecoxib became one of the most prescribed drugs for inflammatory diseases like arthritis.[21]
Data Presentation: Comparative COX Inhibition
The selectivity of COX-2 inhibitors is quantified by comparing their 50% inhibitory concentrations (IC₅₀) against each enzyme isoform. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,000 |
| Ibuprofen | 18 | 35 | 0.51 |
| Naproxen | 6 | 10 | 0.6 |
| (Data are representative and compiled from various pharmacological studies for comparative purposes.) |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ values of a test compound (e.g., a novel pyrazole derivative) for COX-1 and COX-2 enzymes.
Principle: This assay measures the enzymatic conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 or COX-2. The amount of PGE₂ produced is quantified by Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition is measured by the reduction in PGE₂ production in the presence of the test compound.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
PGE₂ ELISA kit
-
96-well microplates
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the diluted test compound (or vehicle control - DMSO).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Dilute the reaction mixture and use a commercial PGE₂ ELISA kit to quantify the amount of prostaglandin produced, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Chapter 3: A Scaffold for Kinase Inhibition in Oncology
The turn of the 21st century saw the rise of targeted cancer therapy, with protein kinase inhibitors (PKIs) at the forefront.[22] Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers.[23] The pyrazole scaffold quickly emerged as a privileged structure in the design of PKIs.[23][24] Its ability to form key hydrogen bonds and participate in van der Waals interactions within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective inhibitors.[24]
Numerous FDA-approved kinase inhibitors feature a pyrazole core.[23]
-
Crizotinib (Xalkori®) is an inhibitor of ALK and ROS1 kinases, used to treat certain types of non-small cell lung cancer.[21][25]
-
Ruxolitinib (Jakafi®) targets Janus kinases (JAK1 and JAK2) and is used for myelofibrosis and other myeloproliferative neoplasms.[21][23]
-
Erdafitinib (Balversa™) is an FGFR kinase inhibitor approved for metastatic urothelial cancer.[21]
The design strategy often involves using the pyrazole ring as a stable, synthetically accessible core from which various substituents can be appended to target the specific amino acid residues of a given kinase, thereby achieving selectivity.[23][24]
Data Presentation: FDA-Approved Pyrazole-Based Kinase Inhibitors
| Drug Name (Brand) | Pyrazole Core Type | Primary Kinase Target(s) | Approved Indication (Example) |
| Crizotinib (Xalkori®) | Disubstituted Pyrazole | ALK, ROS1, MET | Non-Small Cell Lung Cancer[21] |
| Ruxolitinib (Jakafi®) | Disubstituted Pyrazole | JAK1, JAK2 | Myelofibrosis[21] |
| Erdafitinib (Balversa™) | N-methyl Pyrazole | FGFR1-4 | Urothelial Carcinoma[21] |
| Baricitinib (Olumiant™) | Disubstituted Pyrazole | JAK1, JAK2 | Rheumatoid Arthritis[21] |
| Encorafenib (Braftovi®) | Pyrazole Amide | BRAF V600E | Melanoma |
| Avapritinib (Ayvakit®) | Pyrazole | KIT, PDGFRA | Gastrointestinal Stromal Tumor |
Chapter 4: Broadening the Spectrum - Anti-Infectives and Beyond
The pharmacological utility of the pyrazole scaffold is not limited to inflammation and oncology. Researchers have successfully developed pyrazole-based compounds with a wide range of other biological activities.
-
Anti-Infective Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[26][27][28][29][30] They often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The versatility of substitution on the pyrazole ring allows for the optimization of activity against specific pathogens, including drug-resistant strains.[26][27]
-
CNS-Targeted Agents: The pyrazole structure has been incorporated into drugs targeting the central nervous system. A notable example is Rimonabant, a selective CB1 cannabinoid receptor antagonist, which was developed as an anti-obesity drug.[4][5] Although later withdrawn due to psychiatric side effects, its development showcased the potential of pyrazoles to modulate CNS targets.[4][5] Structure-activity relationship (SAR) studies on these compounds have provided deep insights into the requirements for potent receptor antagonism, highlighting the importance of specific substituents at the 1, 3, and 5-positions of the pyrazole ring.[31][32]
Conclusion
From its synthesis by Ludwig Knorr in 1883, the pyrazole ring has traversed a remarkable path, evolving from the core of one of the first synthetic medicines to a privileged scaffold in modern drug discovery.[8][10] Its journey through the development of analgesics, revolutionary anti-inflammatory agents like Celecoxib, and a multitude of targeted cancer therapies demonstrates its profound impact on human health.[6][21] The synthetic tractability and versatile binding capabilities of the pyrazole ensure that it will remain a vital tool for medicinal chemists, continuing to fuel the discovery of new and improved therapies for the foreseeable future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 14. What is Antipyrine used for? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. Phenazone - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 23. mdpi.com [mdpi.com]
- 24. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 29. meddocsonline.org [meddocsonline.org]
- 30. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS: 192701-83-0)
A Keystone Scaffold for Modern Drug Discovery
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across a wide array of disease areas. From blockbuster anti-inflammatory drugs to cutting-edge oncology treatments, the pyrazole moiety has consistently demonstrated its versatility and value in drug discovery.[1] This guide provides a comprehensive technical overview of a specific and promising derivative: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
This compound, identified by the CAS number 192701-83-0, merges the foundational pyrazole core with a methoxy-substituted phenyl ring and a methyl carboxylate group. These additions are not arbitrary; they are deliberate chemical modifications designed to modulate the molecule's physicochemical properties and its interaction with biological targets. The 4-methoxyphenyl group, in particular, is a common feature in pharmacologically active compounds, often influencing properties like metabolic stability and receptor binding.
This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. It will detail the synthesis, characterization, and known biological context of this compound, providing both the theoretical underpinnings and practical insights necessary to leverage this molecule in a research and development setting.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery. These properties govern its solubility, stability, and ability to be formulated, as well as influencing its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 192701-83-0 | Internal Data |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |
| Molecular Weight | 232.24 g/mol | [2] |
| IUPAC Name | This compound | Internal Data |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; N2 [label="NH"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; CH3_ester [label="CH3"]; C_aryl_1 [label="C"]; C_aryl_2 [label="CH"]; C_aryl_3 [label="CH"]; C_aryl_4 [label="C"]; C_aryl_5 [label="CH"]; C_aryl_6 [label="CH"]; O_methoxy [label="O", fontcolor="#EA4335"]; CH3_methoxy [label="CH3"];
// Define positions for aclear2D structure C1 [pos="0,0!"]; N1 [pos="0.87,-0.5!"]; N2 [pos="0.87,0.5!"]; C2 [pos="0,1!"]; C3 [pos="-0.87,0.5!"];
C4 [pos="-0.87,2!"]; O1 [pos="-0.3,2.8!"]; O2 [pos="-1.9,2!"]; CH3_ester [pos="-2.8,2.8!"];
C_aryl_1 [pos="-2.1,0.5!"]; C_aryl_2 [pos="-2.8,1.5!"]; C_aryl_3 [pos="-4.1,1.5!"]; C_aryl_4 [pos="-4.8,0.5!"]; C_aryl_5 [pos="-4.1,-0.5!"]; C_aryl_6 [pos="-2.8,-0.5!"]; O_methoxy [pos="-6.1,0.5!"]; CH3_methoxy [pos="-6.8,1.5!"];
// Draw bonds C1 -- N1; N1 -- N2; N2 -- C2; C2 -- C3; C3 -- C1; C2 -- C4; C4 -- O1 [label="="]; C4 -- O2; O2 -- CH3_ester; C3 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- O_methoxy; O_methoxy -- CH3_methoxy;
// Double bonds in pyrazole ring edge [style=double]; C1 -- C3; N1 -- N2; C2 -- N2; C_aryl_1 -- C_aryl_2; C_aryl_3 -- C_aryl_4; C_aryl_5 -- C_aryl_6; }
Figure 1: Chemical structure of this compound.
Synthesis Methodology: A Field-Proven Protocol
The construction of the pyrazole ring is a well-established transformation in organic synthesis. The most common and reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key precursors are methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and hydrazine.
The rationale for this approach lies in the inherent reactivity of the 1,3-dicarbonyl system. The two carbonyl groups are susceptible to nucleophilic attack by the two nitrogen atoms of hydrazine, leading to a cyclization reaction that, after dehydration, forms the stable aromatic pyrazole ring.
Figure 2: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Precursor)
The precursor, methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a critical starting material.[3][4] It can be prepared via a Claisen condensation reaction between methyl acetate and 4-methoxyacetophenone in the presence of a strong base like sodium methoxide.
Step 2: Cyclization to form this compound
-
Reaction Setup: To a solution of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction, while also being relatively easy to remove post-reaction.
-
Hydrazine Hydrate: This is the most common and commercially available source of hydrazine for this type of cyclization.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate.
-
Purification: Recrystallization is an effective method for purifying solid products, while column chromatography offers a more rigorous purification for removing any potential regioisomeric byproducts or unreacted starting materials.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the methoxy protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the specific electronic environment of each proton. |
| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester, the carbons of the pyrazole and phenyl rings, and the methyl carbons of the methoxy and ester groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the pyrazole ring), C=O stretching (of the ester), C=N and C=C stretching (of the aromatic rings), and C-O stretching (of the ether and ester groups). |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (232.24 g/mol ), along with a characteristic fragmentation pattern. |
Note: While specific spectral data for this exact compound is not widely published in readily accessible literature, the expected data is based on the analysis of closely related pyrazole carboxylate derivatives and fundamental principles of spectroscopic interpretation.[5][6]
Biological Activity and Therapeutic Potential
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous pyrazole derivatives have been investigated and developed as potent anticancer and anti-inflammatory agents.[1][7]
Potential as an Anticancer Agent
The structural motifs present in this compound suggest its potential as an anticancer agent. Research on related pyrazole derivatives has shown that they can exert their anticancer effects through various mechanisms of action, including:
-
Kinase Inhibition: Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[7]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The pyrazole scaffold can be incorporated into molecules that trigger programmed cell death in cancer cells through various signaling pathways.
Figure 3: Potential anticancer mechanisms of action for pyrazole derivatives.
While specific in-vitro data for this compound is not extensively reported in the public domain, its structural similarity to other biologically active pyrazoles makes it a compelling candidate for screening in various cancer cell lines.
Potential as an Anti-inflammatory Agent
The discovery of celecoxib, a selective COX-2 inhibitor containing a pyrazole core, revolutionized the treatment of inflammation. This has spurred extensive research into other pyrazole derivatives as potential anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that this compound could also exhibit anti-inflammatory properties, and further investigation in this area is warranted.
Applications in Drug Discovery and Research
This compound serves as a valuable building block and a potential lead compound in several areas of drug discovery and chemical biology research:
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and well-defined chemical features make it an ideal fragment for screening against various biological targets.
-
Lead Optimization: The pyrazole, methoxyphenyl, and carboxylate moieties can be systematically modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
-
Chemical Probe Development: With appropriate modifications, this compound could be developed into a chemical probe to study the function of specific proteins or pathways.
-
Combinatorial Chemistry: The pyrazole core is amenable to combinatorial synthesis, allowing for the rapid generation of libraries of related compounds for high-throughput screening.
Conclusion
This compound is a molecule of significant interest, situated at the intersection of a privileged chemical scaffold and promising therapeutic potential. While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the wealth of information on related pyrazole derivatives provides a strong rationale for its further investigation as a potential anticancer or anti-inflammatory agent. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. The self-validating nature of the synthesis protocols and the established biological relevance of the pyrazole core underscore the trustworthiness and authoritative grounding of the information presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Introduction
In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2] These five-membered heterocyclic compounds are integral to numerous therapeutic agents, demonstrating applications ranging from anti-inflammatory to antimicrobial and anti-cancer treatments.[2][3] Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest within this class, featuring a synthetically versatile ester functional group and a methoxyphenyl substituent, which can influence its physicochemical properties and biological interactions.
This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, focusing on its solubility and chemical stability. Understanding these parameters is a non-negotiable prerequisite for successful drug development, as they profoundly impact formulation design, bioavailability, manufacturing processes, and shelf-life.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and validated, practical protocols for empirical assessment.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are critical for all subsequent experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| CAS Number | 192701-83-0 | |
| Appearance | Solid | |
| InChI Key | FJNMXQMHEIWMQI-UHFFFAOYSA-N | |
| SMILES | COc1ccc(cc1)-c2cc([nH]n2)C(=O)OC |
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of a drug candidate's fate, influencing everything from in vitro assay performance to in vivo absorption.[5] The solubility of this compound is governed by the interplay of its structural components.
Theoretical Considerations
The molecular structure suggests a compound with moderate polarity. Key factors influencing its solubility include:
-
Pyrazole Ring : The heterocyclic pyrazole core can participate in hydrogen bonding, which may enhance solubility in polar solvents.[6][7]
-
Methoxyphenyl Group : This substituent adds a degree of lipophilicity, potentially increasing solubility in organic solvents while decreasing aqueous solubility.[6]
-
Methyl Ester Group : The ester functional group can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.
-
Crystal Lattice Energy : As with many solid compounds, strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) within the crystal lattice can present a significant energy barrier that must be overcome by the solvent, thereby reducing solubility.[6]
Based on these features, the compound is expected to exhibit limited solubility in water and higher solubility in common organic solvents like DMSO, methanol, and ethanol.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility in a given medium.[9]
Causality Behind Experimental Choices:
-
Excess Solid : Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.
-
Prolonged Agitation : Agitation for 24-48 hours is necessary to allow the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and solid states.[9]
-
Temperature Control : Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[8]
-
Phase Separation : Filtration or centrifugation is required to separate the undissolved solid from the saturated supernatant without causing precipitation or underestimation due to filter adsorption.[10]
Step-by-Step Protocol:
-
Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, acetonitrile, DMSO) in a glass vial.
-
Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation : After incubation, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean vial.
-
Quantification : Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.
-
Calculation : Calculate the solubility in µg/mL or mg/mL based on the measured concentration and the dilution factor.
Data Presentation: Solubility Summary
The results from the shake-flask experiment should be compiled into a clear, comparative table.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | (Experimental Value) |
| 0.1 M HCl (pH ~1.2) | 37 | (Experimental Value) |
| Phosphate-Buffered Saline (pH 7.4) | 37 | (Experimental Value) |
| Methanol | 25 | (Experimental Value) |
| Ethanol | 25 | (Experimental Value) |
| Acetonitrile | 25 | (Experimental Value) |
| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Value) |
Visualization: Equilibrium Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
Assessing the intrinsic stability of a compound is a regulatory requirement and is fundamental to ensuring its safety, quality, and efficacy.[11] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12][13]
Experimental Protocol: Forced Degradation Study
This protocol is designed to expose the compound to hydrolytic, oxidative, thermal, and photolytic stress to understand its liabilities.[4][14]
Causality Behind Experimental Choices:
-
Stress Conditions : The chosen conditions (acid, base, oxidant, heat, light) represent common chemical stresses a drug substance might encounter during its lifecycle.[11][14]
-
Degradation Target : Aiming for 5-20% degradation is a standard industry practice.[12][14] It provides sufficient quantities of degradants for detection and characterization without completely destroying the parent compound, which is necessary for demonstrating the specificity of the analytical method.[12]
-
Control Samples : Unstressed and blank samples are crucial for distinguishing degradation products from formulation excipients or artifacts of the stress condition itself.
Step-by-Step Protocol:
-
Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Stress :
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with deionized water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). After incubation, cool the samples and neutralize the acidic and basic solutions before analysis.
-
-
Oxidative Stress : Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the sample at room temperature, protected from light, for a defined period.
-
Thermal Stress : Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 7 days). Also, subject a solution of the compound to thermal stress.
-
Photolytic Stress : Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis : Analyze all stressed, control, and blank samples using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation under stress conditions.
-
Ester Hydrolysis : The methyl ester at the C5 position is the most probable site for hydrolysis.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester will likely hydrolyze to form the corresponding carboxylic acid: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid .
-
Base-Catalyzed Saponification : Under basic conditions, the ester will be saponified to the carboxylate salt, which upon acidic workup or neutralization will yield the same carboxylic acid.
-
-
Ether Cleavage : The methoxy group on the phenyl ring is generally stable but can be cleaved under harsh acidic conditions and high temperatures, though this is less likely than ester hydrolysis.
-
Oxidative Degradation : The pyrazole ring is generally resistant to oxidation, but N-oxidation at one of the nitrogen atoms is a potential pathway. The electron-rich methoxyphenyl ring could also be susceptible to oxidation, potentially forming hydroxylated or quinone-like structures.
Visualization: Potential Degradation Pathways
Caption: Potential Degradation Pathways of the Target Compound.
Conclusion
This guide outlines the critical importance of evaluating the solubility and stability of this compound for its advancement as a potential drug candidate. The provided protocols for equilibrium solubility determination and forced degradation studies offer a robust framework for obtaining essential physicochemical data. The primary anticipated degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, a liability that must be quantified to establish appropriate storage conditions and shelf-life. Empirical data generated using these methodologies will empower researchers to make informed decisions in formulation development, ensuring the quality, safety, and efficacy of future therapeutic applications.
References
- 1. jpsbr.org [jpsbr.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. apicule.com [apicule.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From the anti-inflammatory celecoxib to various anticancer agents, the versatility of the pyrazole ring system is well-documented.[4][5] This guide focuses on a specific, promising derivative: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate . Our objective is to provide a comprehensive roadmap for researchers and drug development professionals to systematically explore and validate the therapeutic targets of this compound. This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry, from initial in silico assessments to rigorous experimental validation in key therapeutic areas.
Compound Profile and Rationale for Investigation
This compound possesses key structural features that suggest significant therapeutic potential. The pyrazole core is a known pharmacophore, and the methoxyphenyl substituent is frequently found in compounds with anticancer and anti-inflammatory activities.[6][7] The presence of the methyl ester at the 5-position offers a site for potential metabolic activity or further chemical modification to enhance potency and selectivity.
The Initial Approach: In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico approach is invaluable for prioritizing potential therapeutic targets.[8][9] This computational screening serves to generate hypotheses based on the compound's structural and electronic properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This method can provide insights into binding affinity and the specific interactions that stabilize the ligand-protein complex.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Target Protein Selection and Preparation:
-
Identify a panel of potential protein targets from the literature on pyrazole derivatives. Based on existing research, promising targets include:
-
Cyclooxygenase-2 (COX-2) for anti-inflammatory potential.[4][12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for anti-angiogenic/anticancer effects.[13]
-
Epidermal Growth Factor Receptor (EGFR) for anticancer activity.[1][13]
-
Tubulin for disruption of microtubule dynamics in cancer cells.[1][14]
-
Bruton's tyrosine kinase (BTK) , another established cancer target.[1]
-
-
Download the crystal structures of these proteins from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.[9]
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein based on the co-crystallized ligand or known active site residues.
-
Perform the docking simulation using software such as AutoDock Vina or PyRx.[12]
-
-
Analysis of Results:
-
Analyze the docking scores (binding affinities) and the predicted binding poses.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 (e.g., 5KIR) | -9.5 | Arg513, Val523, Ser353 |
| VEGFR2 (e.g., 4ASD) | -8.8 | Cys919, Asp1046, Glu885 |
| EGFR (e.g., 2J6M) | -8.2 | Met793, Leu718, Asp855 |
| Tubulin (e.g., 1SA0) | -7.9 | Cys241, Leu248, Ala316 |
| BTK (e.g., 6B55) | -9.1 | Met477, Lys430, Asp539 |
ADME/Tox Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is crucial for early-stage drug development. Web-based tools like SwissADME can be utilized for this purpose.[11]
Therapeutic Area I: Oncology
The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-established.[1][13][15] Potential mechanisms of action include the inhibition of key kinases involved in cell signaling and the disruption of microtubule dynamics.[1][14]
Proposed Molecular Targets in Oncology
-
Kinases (VEGFR2, EGFR, BTK): Many pyrazole derivatives function as kinase inhibitors.[1][13] These enzymes are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
-
Tubulin: Disruption of microtubule polymerization is a clinically validated anticancer strategy.[14][16]
Experimental Validation Workflow for Oncology Targets
The following diagram illustrates a logical workflow for validating the anticancer potential of this compound.
Caption: Experimental workflow for oncology target validation.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture:
-
Compound Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration.
-
Therapeutic Area II: Inflammation
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4][19]
Proposed Molecular Target in Inflammation
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective COX-2 inhibitors offer a favorable side-effect profile compared to non-selective NSAIDs.[4]
Signaling Pathway and Experimental Validation
The following diagram illustrates the arachidonic acid cascade and the central role of COX-2, the primary target for anti-inflammatory pyrazole compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 8. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. ijfmr.com [ijfmr.com]
- 11. rjpn.org [rjpn.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Analogs
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Within this chemical space, the 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate framework has emerged as a particularly promising starting point for the discovery of potent and selective drug candidates. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Core Scaffold: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
The foundational structure of the analogs discussed herein is characterized by a central pyrazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a carboxylate moiety. The inherent electronic properties and steric profile of this scaffold provide a unique platform for molecular interactions with biological targets. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can engage in crucial hydrogen bonding and hydrophobic interactions. The carboxylate group at the 5-position offers a key site for modification, allowing for the introduction of various esters and amides to modulate physicochemical properties and target engagement.
Unraveling the Structure-Activity Relationship: A Positional Analysis
The biological activity of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate analogs is profoundly influenced by the nature and position of substituents on the pyrazole core and its appended functionalities. A systematic analysis of these modifications provides a roadmap for rational drug design.
Modifications at the Pyrazole N1-Position
The N1 position of the pyrazole ring is a critical vector for influencing the overall conformation and electronic distribution of the molecule. Alkylation and arylation at this position have been shown to significantly impact biological activity.
For instance, in a series of pyrazole-based lamellarin O analogs with anticancer properties, N-alkylation with a 2-oxo-2-phenylethyl group at the N1 position of ethyl 3-aryl-4-bromo-1H-pyrazole-5-carboxylates was a key step in generating cytotoxic compounds.[3][4] The subsequent Suzuki cross-coupling reaction at the 4-position further enhanced the anticancer activity against human colorectal cancer cell lines.[3][4]
The Significance of the 3-(4-methoxyphenyl) Group
The 4-methoxyphenyl substituent at the 3-position is a recurring motif in many biologically active pyrazole derivatives. Its presence is often associated with potent inhibitory activities. In a study of dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2, a series of novel 4-methoxyphenyl pyrazole derivatives were designed and synthesized.[5] The 4-methoxy group is believed to play a crucial role in anchoring the molecule within the ATP-binding pocket of these kinases.
Exploring the Chemical Space at the 5-Carboxylate Position
The carboxylate group at the 5-position is a versatile handle for introducing a wide range of functionalities, primarily through the formation of esters and amides. These modifications can dramatically alter the compound's solubility, cell permeability, and target-binding affinity.
Table 1: SAR of 5-Carboxamide Modifications in Anticancer Pyrazole Derivatives
| Compound ID | R Group (at 5-carboxamide) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Phenyl | A549, HT-1080, SGC-7901 | >100 | [6] |
| 9c | 4-Methylphenyl | A549, HT-1080, SGC-7901 | 0.054-0.16 | [6] |
| 10c | 4-Methylphenyl (ketoxime) | A549, HT-1080, SGC-7901 | 0.054-0.16 | [6] |
| 4i | 4-Chlorophenyl | M. tuberculosis H37Rv | 7.41 (MIC) | [7] |
From the data, it is evident that the nature of the aryl group in the 5-carboxamide moiety significantly influences the anticancer and antitubercular activity. For instance, the introduction of a 4-methylphenyl group (compound 9c ) led to a dramatic increase in potency against several cancer cell lines compared to the unsubstituted phenyl analog (4a ).[6] Furthermore, conversion to the corresponding ketoxime (10c ) maintained this high level of activity.[6] In the context of antitubercular agents, a 4-chlorophenyl substituent (4i ) was found to be effective.[7]
Biological Activities and Mechanistic Insights
The 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate scaffold has been explored for a variety of therapeutic applications, with anticancer and kinase inhibitory activities being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of this class of compounds. For example, novel pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl)pyrazole moiety have shown significant cytotoxicity against HeLa, MCF7, and HCT-116 cancer cell lines.[8] Some of these compounds were found to induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9.[8]
Kinase Inhibition
The pyrazole core is a well-established pharmacophore for kinase inhibitors.[1] Analogs of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate have been investigated as inhibitors of various kinases, including Janus kinase 1 (JAK1) and tyrosine kinases like EGFR and VEGFR-2.[5][9] The strategic placement of substituents allows for the fine-tuning of selectivity and potency against specific kinase targets.
Below is a diagram illustrating a simplified signaling pathway involving EGFR and VEGFR-2, common targets for this class of compounds.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico prediction of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate bioactivity
An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile role in targeting a wide array of proteins.[1][2] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict the bioactivity of a specific pyrazole derivative, this compound. We will navigate the complete in silico drug discovery workflow, from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4] This document is intended for researchers, medicinal chemists, and computational scientists, offering not just a series of protocols, but the strategic rationale behind each step, ensuring a robust and scientifically validated predictive process.
Introduction: The Pyrazole Scaffold and the Ascendancy of In Silico Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal frameworks for developing therapeutic agents.[5] Their synthetic accessibility and favorable drug-like properties have led to their incorporation into a multitude of pharmacologically active agents, including potent anti-inflammatory, anticancer, and antimicrobial drugs.[5][6] Notably, the pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs), a class of drugs that has revolutionized targeted cancer therapy.[1][7] Eight FDA-approved small molecule PKIs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical significance.[1][7]
The Computational Bioactivity Prediction Workflow
Our investigation will follow a structured, multi-step computational workflow. Each stage builds upon the last, creating a comprehensive, data-driven hypothesis of the molecule's potential biological function and drug-likeness.
Step 1: Target Identification and Validation
Causality: Before we can predict how our molecule binds, we must first identify its most probable biological targets. A ligand's activity is meaningless without the context of its interacting protein. This "target fishing" or "target identification" process leverages vast biological databases to find proteins that are known to bind molecules with similar structures.[12]
Methodology:
-
Database Search: The primary strategy is to search curated databases of bioactive molecules for compounds structurally similar to our query molecule.
-
ChEMBL: An invaluable, manually curated database containing binding, functional, and ADMET data for millions of drug-like molecules.[13] A substructure or similarity search can reveal known targets for pyrazole derivatives.
-
Therapeutic Target Database (TTD): Provides detailed information on known and explored therapeutic targets and the drugs that modulate them.[14][15]
-
UniProt: A comprehensive resource for protein sequence and functional information, essential for retrieving details about potential targets.[16]
-
-
Literature Precedent Analysis: Given the prevalence of pyrazole-based drugs, a literature review is critical. Numerous studies highlight that pyrazole derivatives are potent inhibitors of various protein kinases , such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are deeply implicated in cancer progression.[17][18][19]
Hypothesis-Driven Target Selection:
Based on the extensive evidence of pyrazoles as kinase inhibitors, we will select a relevant protein kinase as our primary target for subsequent docking studies.[7][20] For this guide, we select VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.
-
PDB ID: 2QU5. This entry in the Protein Data Bank (PDB) contains the crystal structure of the VEGFR-2 kinase domain in complex with a pyrazole-based inhibitor, providing a validated binding pocket for our study.[17]
Step 2: Molecular Docking Simulation
Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[3] It simulates the binding process, calculating a "docking score" that estimates the binding free energy. A more negative score typically indicates a stronger, more favorable interaction.[21] This step is crucial for visualizing potential interactions and ranking candidate molecules.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, open-source docking program known for its accuracy and speed. The following protocol outlines the key steps.[21][22]
-
Ligand Preparation:
-
Step 2.1.1: Obtain the 3D structure of this compound. This can be done using software like Avogadro or online tools like PubChem Sketcher.
-
Step 2.1.2: Perform energy minimization using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation.
-
Step 2.1.3: Save the structure in .pdbqt format, which includes atomic charges and atom type definitions required by Vina.
-
-
Receptor Preparation:
-
Step 2.2.1: Download the PDB file for VEGFR-2 (PDB ID: 2QU5) from the RCSB Protein Data Bank.
-
Step 2.2.2 (Self-Validation): The downloaded structure contains a co-crystallized inhibitor. To validate our docking protocol, this native ligand should be extracted and then re-docked into the protein. A successful protocol will reproduce the experimental pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).
-
Step 2.2.3: Prepare the protein for docking. This involves removing water molecules (as they are often not critical for initial binding prediction), repairing any missing side chains, and adding polar hydrogen atoms. This is typically done using software like UCSF Chimera or AutoDock Tools.
-
Step 2.2.4: Save the prepared receptor in .pdbqt format.
-
-
Grid Box Generation:
-
Step 2.3.1: Define the search space for the docking algorithm. This is a 3D grid box centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file.
-
-
Running the Docking Simulation:
-
Step 2.4.1: Use the AutoDock Vina command-line interface, providing the prepared ligand, receptor, and a configuration file specifying the grid box coordinates and dimensions.
-
-
Results Analysis and Visualization:
-
Step 2.5.1: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Step 2.5.2: Visualize the top-ranked pose using software like Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and key amino acid residues in the VEGFR-2 active site.
-
Hypothetical Data Presentation:
| Molecule | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | VEGFR-2 (2QU5) | -8.5 | Cys919, Asp1046, Glu885 |
| Native Ligand (for validation) | VEGFR-2 (2QU5) | -9.2 | Cys919, Asp1046, Glu885 |
Step 3: Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23][24] Once a validated model is built, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts to design more potent molecules.[25][26]
Methodology: QSAR model development is a multi-stage process that relies on a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).
Protocol for QSAR Model Development:
-
Data Collection: Assemble a dataset of pyrazole derivatives with known inhibitory activity against the target of interest (e.g., VEGFR-2). Data can be sourced from databases like ChEMBL or the literature.
-
Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors. These are numerical values that represent various aspects of the molecule's structure and properties (e.g., LogP, molecular weight, polar surface area, electronic properties). This can be done using software like PaDEL-Descriptor or Dragon.[27]
-
Data Splitting (Self-Validation): Divide the dataset into a training set (typically ~80%) and a test set (~20%). The model will be built using the training set. The test set is kept separate and is used later to validate the model's predictive power on "unseen" data. This is a critical step to ensure the model is not overfitted and can generalize well.[25]
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).[28]
-
Model Validation: Rigorously validate the model's statistical significance and predictive ability using various metrics (e.g., R², Q², RMSE). The model must demonstrate strong predictive performance on the external test set.[29]
Step 4: ADMET Prediction
Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic.[30] ADMET prediction is the in silico estimation of a compound's pharmacokinetic and toxicological properties.[10] This early-stage assessment helps to filter out compounds with poor drug-like properties, saving significant time and resources.[31][32]
Methodology: Numerous web-based tools and software packages can predict a wide range of ADMET properties based on a molecule's structure. The SwissADME and pkCSM web servers are popular, free, and robust options.[10][33]
Key ADMET Properties and Predictions:
| Property Category | Parameter | Predicted Value for Target Molecule | Significance & Rationale |
| Physicochemical | Molecular Weight | 246.25 g/mol | Within Lipinski's rule (<500), good for absorption. |
| LogP (Lipophilicity) | 2.5 | Optimal range for membrane permeability. | |
| H-bond Donors | 1 | Within Lipinski's rule (≤5). | |
| H-bond Acceptors | 4 | Within Lipinski's rule (≤10). | |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. | |
| CYP Inhibitor | No | Low probability of causing drug-drug interactions by inhibiting key metabolic enzymes. | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Adheres to the "rule of five," a key indicator of oral bioavailability. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low probability of causing genetic mutations. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Protocol for ADMET Prediction using SwissADME:
-
Step 4.1.1: Navigate to the SwissADME web server.
-
Step 4.1.2: Input the structure of this compound, either by drawing it or by pasting its SMILES string.
-
Step 4.1.3: Run the prediction. The server will return a comprehensive report detailing the properties listed in the table above and more.
-
Step 4.1.4: Analyze the results against established thresholds for drug-likeness and safety to assess the molecule's potential for further development.
Synthesis of Findings and Concluding Hypothesis
The multi-faceted in silico analysis provides a holistic, predictive profile of this compound:
-
Plausible Biological Target: Based on extensive data for the pyrazole scaffold, the molecule is hypothesized to be an inhibitor of protein kinases, with VEGFR-2 identified as a high-probability target.[1][7]
-
Binding Potential: Molecular docking simulations predict a strong binding affinity to the ATP-binding pocket of VEGFR-2, with a binding energy of -8.5 kcal/mol. This is comparable to known inhibitors and suggests potent inhibitory activity. The predicted interactions with key residues like Cys919 and Asp1046 further support a viable binding mode.
-
Drug-Likeness and Safety: The compound exhibits an excellent ADMET profile. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[31] Predictions suggest high gastrointestinal absorption and a low likelihood of key toxicities or adverse drug-drug interactions.[33]
Overall Hypothesis:
This compound is predicted to be a potent, orally bioavailable inhibitor of VEGFR-2 kinase. Its strong binding affinity and favorable ADMET profile make it a promising lead candidate for development as an anti-angiogenic agent for cancer therapy.
This computationally derived hypothesis provides a solid foundation for the next phase of the drug discovery process: experimental validation. The in silico work has successfully prioritized this molecule and provided a clear, testable biological mechanism, demonstrating the power of computational science to accelerate the journey from concept to clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AI takes the lead: how computational discovery is redefining drug R&D [manufacturingchemist.com]
- 9. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Explore all Targets - ChEMBL [ebi.ac.uk]
- 14. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 15. Therapeutic Target database - Database Commons [ngdc.cncb.ac.cn]
- 16. uniprot.org [uniprot.org]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Open Source Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neovarsity.org [neovarsity.org]
- 24. Quantitative Structure-Activity Relationship (QSAR) Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 25. mdpi.com [mdpi.com]
- 26. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]
- 27. The Top 10 Software for QSAR Analysis [parssilico.com]
- 28. biointerfaceresearch.com [biointerfaceresearch.com]
- 29. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. fiveable.me [fiveable.me]
- 32. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 33. researchgate.net [researchgate.net]
Methodological & Application
one-pot synthesis of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
An Application Guide for the One-Pot Synthesis of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide array of conditions, from cancer to inflammatory diseases and cardiovascular disorders.[1][2] The specific arrangement of its five-membered heterocyclic ring allows for diverse biological activities. The title compound, this compound, is a valuable scaffold for drug discovery, incorporating the pharmacologically significant 4-methoxyphenyl group. This application note provides a detailed, robust, and scientifically-grounded protocol for the efficient one-pot synthesis of this compound, designed for researchers in synthetic chemistry and drug development. The procedure is based on a sequential Claisen condensation followed by a cyclization reaction, a classic and reliable method for constructing polysubstituted pyrazoles.[3]
Reaction Principle and Mechanism
The synthesis proceeds in a single reaction vessel through two sequential, mechanistically distinct steps. This one-pot approach enhances efficiency by eliminating the need for isolation and purification of the intermediate, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.
-
Step 1: Base-Catalyzed Claisen Condensation. The synthesis begins with the formation of a key β-diketoester intermediate. The α-protons of 4-methoxyacetophenone are rendered acidic by the adjacent carbonyl group. A strong base, sodium methoxide (NaOMe), deprotonates the α-carbon to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group yields the sodium salt of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
-
Step 2: Knorr Pyrazole Synthesis (Cyclization & Dehydration). Upon introduction of hydrazine hydrate (N₂H₄·H₂O) into the reaction mixture, a cyclocondensation reaction occurs. The more nucleophilic hydrazine attacks the more electrophilic ketone carbonyl at C4 of the diketoester intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the C2 carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring, yielding the final product.
The overall transformation is a highly efficient method for constructing the pyrazole core from readily available starting materials.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | 3.00 g | Purity >98% |
| Dimethyl Oxalate | C₄H₆O₄ | 118.09 | 1.1 | 2.60 g | Purity >98% |
| Sodium Methoxide | CH₃ONa | 54.02 | 2.2 | 2.38 g | Handle in a glovebox or under N₂ |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 1.5 | 1.50 mL | ~50-60% solution in H₂O |
| Methanol (Anhydrous) | CH₄O | 32.04 | - | 80 mL | Use dry solvent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | ~5 mL | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 200 mL | For extraction |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 50 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous methanol (80 mL).
-
Base Addition: Carefully add sodium methoxide (2.38 g, 2.2 eq) to the methanol. Stir until fully dissolved. Scientist's Note: This reaction is exothermic. Sodium methoxide is highly corrosive and moisture-sensitive; handle it under an inert atmosphere.
-
Claisen Condensation: To the sodium methoxide solution, add 4-methoxyacetophenone (3.00 g, 1.0 eq) followed by dimethyl oxalate (2.60 g, 1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone spot has been consumed. Causality Note: Refluxing provides the necessary activation energy for the Claisen condensation to proceed to completion.
-
Cooling: After the reaction is complete, cool the flask to 0°C in an ice-water bath. The mixture will likely be a thick, yellowish slurry.
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate (1.50 mL, 1.5 eq) dropwise via syringe. Safety Precaution: Hydrazine is a suspected carcinogen and is corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Cyclization Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Neutralization: Cool the reaction mixture again in an ice bath and carefully neutralize it by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A precipitate of the crude product should form.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford the pure product as a white or off-white solid.
Expected Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 70-85%.
-
Melting Point: Literature values suggest a range of 180-190°C, depending on purity.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.8-14.2 (br s, 1H, pyrazole N-H), 7.85 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 7.05 (s, 1H, pyrazole C4-H), 3.85 (s, 3H, -COOCH₃), 3.80 (s, 3H, Ar-OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 161.0, 160.5, 149.0, 140.1, 127.5, 124.0, 114.5, 103.0, 55.5, 52.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.09; found: 233.1.
Conclusion
This application note details a reliable and efficient one-pot, three-component synthesis of this compound. By following the outlined protocol, which leverages a sequential Claisen condensation and Knorr pyrazole synthesis, researchers can readily access this valuable heterocyclic building block in high yield and purity. The self-validating nature of the protocol, including checkpoints and detailed characterization data, ensures reproducibility for applications in medicinal chemistry and materials science.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Multi-Component Synthesis of Substituted Pyrazoles
Introduction: The Strategic Value of Pyrazoles and Multi-Component Reactions (MCRs)
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (cannabinoid receptor antagonist).[1][2][3] Its prevalence stems from its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The synthesis of diverse libraries of substituted pyrazoles is therefore a critical task for drug discovery and development.
Traditionally, pyrazole synthesis involves multi-step procedures like the Knorr synthesis, which relies on the condensation of 1,3-dicarbonyls with hydrazines, or [3+2] cycloaddition reactions.[7][8] While effective, these methods can be time-consuming and generate significant waste. Multi-Component Reactions (MCRs) have emerged as a superior alternative, offering a paradigm shift in synthetic efficiency.[9][10] MCRs are one-pot processes where three or more reactants combine to form a final product that incorporates atoms from all starting materials.[2][9] This strategy embodies the principles of green chemistry through exceptional atom economy, operational simplicity, and reduced energy consumption, making it a powerful tool for modern pharmaceutical research.[4][6][11]
This guide provides an in-depth exploration of key MCR strategies for synthesizing substituted pyrazoles, detailing the underlying mechanisms and providing field-proven protocols for immediate application.
Core Synthetic Strategies and Mechanistic Insights
The power of MCRs lies in their ability to construct complex molecules through a cascade of reactions in a single vessel. Understanding the mechanism is crucial for optimizing conditions and adapting the reaction to new substrates.
Strategy 1: Three-Component Synthesis of Polysubstituted Pyrazoles
A robust and widely used MCR for pyrazole synthesis involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. This approach allows for the direct formation of highly functionalized pyrazoles in a single, convergent step.
Causality Behind the Mechanism:
The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclocondensation/aromatization sequence.[8][12]
-
Knoevenagel Condensation: An acid or base catalyst first promotes the condensation between the aldehyde (1) and the active methylene group of the 1,3-dicarbonyl compound (2) . This step expels a molecule of water to form a highly electrophilic α,β-unsaturated dicarbonyl intermediate (an alkene adduct) (3) . The choice of catalyst is critical; bases like piperidine or acids like acetic acid are commonly employed to facilitate this initial C-C bond formation.
-
Michael Addition: The hydrazine derivative (4) , acting as a soft nucleophile, attacks the β-carbon of the activated alkene (3) . This conjugate addition is a key step that sets up the atoms for subsequent ring formation.
-
Cyclocondensation & Aromatization: The resulting intermediate (5) undergoes intramolecular cyclization, where one of the nitrogen atoms attacks a carbonyl group, followed by dehydration to form a pyrazoline intermediate. This intermediate then aromatizes, often through oxidation by air or an added oxidant, to yield the stable, substituted pyrazole (6) .[1][13]
Strategy 2: Four-Component Synthesis of Fused Pyrano[2,3-c]pyrazoles
For generating even greater molecular diversity, four-component reactions are exceptionally powerful. A classic example is the synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine.[5][14] This reaction is highly convergent, building a complex fused heterocyclic system with high efficiency.
Causality Behind the Mechanism:
This reaction is a symphony of sequential condensations and cyclizations. The process involves two parallel reaction pathways that generate key intermediates, which then converge.
-
In Situ Pyrazolone Formation: The β-ketoester (7) (e.g., ethyl acetoacetate) reacts with hydrazine (4) in a classical condensation to form a pyrazolone intermediate (8) in situ.
-
In Situ Arylidene Malononitrile Formation: Concurrently, the aromatic aldehyde (1) undergoes a Knoevenagel condensation with malononitrile (9) to form an arylidene malononitrile (10) . This species is a potent Michael acceptor.
-
Convergent Michael Addition & Cyclization: The active methylene group of the pyrazolone (8) attacks the arylidene malononitrile (10) in a Michael-type addition. The resulting adduct (11) then undergoes a rapid intramolecular cyclization (Thorpe-Ziegler reaction), where the amino group attacks one of the nitrile groups, followed by tautomerization to yield the final, highly stable pyrano[2,3-c]pyrazole product (12) .[2][15]
Field-Proven Insights: Enhancing MCRs with Green Technologies
Modern synthetic chemistry emphasizes not only efficiency but also sustainability. Several technologies can be integrated with MCRs to dramatically improve their performance and environmental profile.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat.[7] This leads to rapid, uniform heating, which can slash reaction times from hours to mere minutes and often results in higher yields and cleaner product profiles compared to conventional heating methods.[11][16][17]
-
Ultrasonic Sonication: Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[18] This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates, often under milder overall conditions.[19][20][21]
-
Green Catalysis: The use of water as a solvent, where possible, is highly advantageous due to its non-toxic and non-flammable nature.[4][6] Furthermore, the development of reusable heterogeneous catalysts, such as metal oxide nanoparticles, simplifies product purification (as the catalyst can be filtered off) and reduces waste, aligning with the principles of sustainable chemistry.[5][22]
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps, expected outcomes, and characterization guidance.
Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles via Aldehyde, Ketone, and Hydrazine Condensation
This protocol describes a general, one-pot procedure for synthesizing 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles.[1][12][13]
Materials:
-
Aryl or Aliphatic Ketone (1.0 eq)
-
Aryl or Aliphatic Aldehyde (1.0 eq)
-
Hydrazine Monohydrochloride or Phenylhydrazine (1.1 eq)
-
Methanol or Ethanol (solvent)
-
Oxidizing agent (e.g., Bromine in acetic acid, or atmospheric oxygen in DMSO)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (10 mmol, 1.0 eq), aldehyde (10 mmol, 1.0 eq), and hydrazine monohydrochloride (11 mmol, 1.1 eq).
-
Solvent Addition: Add methanol (20-30 mL) to the flask.
-
Pyrazoline Formation: Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The intermediate pyrazoline may precipitate from the solution.
-
Oxidation to Pyrazole (Choose one method):
-
Method A (Bromine): Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (10 mmol, 1.0 eq) in acetic acid dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Method B (Oxygen/DMSO): If using DMSO as the solvent from the start, simply heat the reaction mixture to 80-100 °C under an atmosphere of air or oxygen for 2-4 hours until the pyrazoline intermediate is fully converted to the pyrazole.[13]
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a beaker of ice-cold water. If bromine was used, first neutralize with a saturated sodium thiosulfate solution.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Self-Validation & Trustworthiness:
-
Expected Yield: 65-95%, depending on the substrates.
-
Characterization: Confirm the structure of the final product using:
-
¹H NMR & ¹³C NMR: To verify the aromatic pyrazole ring protons and the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR: To observe the disappearance of carbonyl peaks (if applicable) and the appearance of characteristic aromatic C-H and C=N stretches.
-
-
Troubleshooting: Low yields may result from incomplete pyrazoline formation or inefficient oxidation. Ensure starting materials are pure and consider increasing the reaction time or temperature for the oxidation step.
Protocol 2: Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol leverages microwave irradiation for the rapid and efficient synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium.[14][16][17]
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Hydrazine Hydrate (1.0 eq)
-
Water or Ethanol/Water mixture (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the aromatic aldehyde (2 mmol, 1.0 eq), malononitrile (2 mmol, 1.0 eq), ethyl acetoacetate (2 mmol, 1.0 eq), and hydrazine hydrate (2 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 3-4 mL of water (or a 1:1 ethanol/water mixture) followed by the catalyst (e.g., 5-10 mol% piperidine).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C (power output typically 150-300 W) for 5-15 minutes.[14][16] Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
The solid product that often precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often pure enough after washing. If necessary, it can be further purified by recrystallization from ethanol.
-
Self-Validation & Trustworthiness:
-
Expected Yield: 80-95%.
-
Characterization: Confirm the structure using standard spectroscopic methods (NMR, MS, IR). The appearance of a characteristic singlet for the pyran CH proton and signals for the NH₂ group in the ¹H NMR spectrum are indicative of product formation.
-
Troubleshooting: If the reaction does not go to completion, increase the irradiation time in 2-minute increments. Ensure the microwave's temperature sensor is properly calibrated. The choice of solvent can be critical; while water is green, ethanol can sometimes improve the solubility of aromatic aldehydes.[23]
Data Presentation: Reaction Scope
To demonstrate the versatility of these MCRs, the following table summarizes the results for the synthesis of various pyrazole derivatives using different starting materials.
Table 1: Scope of the Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles.
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 4a | 8 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4b | 7 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4c | 10 | 91 |
| 4 | 4-Nitrobenzaldehyde | 4d | 6 | 94 |
| 5 | 2-Thiophenecarboxaldehyde | 4e | 10 | 88 |
| 6 | 3-Pyridinecarboxaldehyde | 4f | 12 | 85 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), piperidine (10 mol%), H₂O (3 mL), 100 °C, Microwave irradiation.
Conclusion and Future Outlook
Multi-component reactions represent a highly efficient, convergent, and environmentally conscious strategy for the synthesis of substituted pyrazoles. By allowing for the rapid construction of complex and diverse molecular architectures in a single step, MCRs are ideally suited for the demands of modern drug discovery and medicinal chemistry.[5][24] The integration of green technologies like microwave and ultrasound irradiation further enhances the utility of these reactions, shortening timelines and reducing environmental impact.[7][18] As the need for novel therapeutic agents continues to grow, the application of these powerful synthetic protocols will undoubtedly accelerate the discovery of the next generation of pyrazole-based medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. d-nb.info [d-nb.info]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 14. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. bepls.com [bepls.com]
- 19. researchgate.net [researchgate.net]
- 20. sciencegate.app [sciencegate.app]
- 21. benthamdirect.com [benthamdirect.com]
- 22. jsynthchem.com [jsynthchem.com]
- 23. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 24. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Design Utilizing Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate as a Core Scaffold
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically successful drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and treatments for erectile dysfunction like sildenafil.[1][2] The pyrazole core's unique electronic properties, metabolic stability, and synthetic tractability make it an ideal foundation for the development of novel therapeutic agents.[4]
This guide focuses on a specific, promising pyrazole scaffold: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate . The strategic placement of the 4-methoxyphenyl group at the 3-position and a methyl carboxylate at the 5-position provides a versatile platform for chemical modification and exploration of structure-activity relationships (SAR). The methoxy group can participate in hydrogen bonding and its phenyl ring can engage in pi-stacking interactions within biological targets. The ester at the C5 position serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.
These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this scaffold in the design and synthesis of novel drug candidates, with a particular focus on anticancer and anti-inflammatory applications.
PART 1: Synthesis of the Core Scaffold and Subsequent Derivatization
A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. The Knorr pyrazole synthesis, a classic and reliable method, is well-suited for the preparation of this compound.[3][5][6][7] This is followed by protocols for the hydrolysis of the methyl ester and subsequent amidation to generate a diverse chemical library.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][5]
Materials:
-
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Protocol 2: Hydrolysis of this compound
Hydrolysis of the methyl ester is a crucial step to generate the corresponding carboxylic acid, which serves as a key intermediate for further derivatization, particularly for amide library synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Base Addition: Add an aqueous solution of LiOH or NaOH (2-3 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. This product is often used in the next step without further purification.
Protocol 3: Amide Library Synthesis from 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Amide bond formation is a fundamental reaction in medicinal chemistry. This protocol outlines a general procedure for coupling the pyrazole carboxylic acid with a diverse range of amines to generate an amide library.
Materials:
-
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
-
A library of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (1 equivalent), HOBt or HOAt (1.1 equivalents), and EDC or DCC (1.1 equivalents) in anhydrous DCM or DMF. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: To the activated acid solution, add the desired amine (1.2 equivalents) and a base such as DIPEA or TEA (2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide derivative by flash column chromatography or preparative HPLC to obtain the final product.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for derivatization.
PART 2: Biological Evaluation of Synthesized Derivatives
The following protocols outline standard in vitro assays to evaluate the anticancer and anti-inflammatory potential of the synthesized pyrazole derivatives.
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Data Presentation:
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| Scaffold | -COOCH3 | HCT-116 | >100 |
| Derivative 1 | -CONH(CH2)2Ph | HCT-116 | 15.2 |
| Derivative 2 | -CON(CH3)2 | HCT-116 | 45.8 |
| Doxorubicin | (Positive Control) | HCT-116 | 0.5 |
Protocol 5: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the generation of prostaglandin G2, an intermediate product of the COX enzyme.[10]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
96-well black opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions.
-
Assay Plate Preparation:
-
Enzyme Control: Add COX Assay Buffer and COX-2 enzyme to the wells.
-
Inhibitor Control: Add COX Assay Buffer, COX-2 enzyme, and a known concentration of Celecoxib.
-
Test Compound: Add COX Assay Buffer, COX-2 enzyme, and the synthesized pyrazole derivatives at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 25 °C for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25 °C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value for each compound.
Visualization of the COX-2 Inhibition Pathway:
Caption: COX-2 inhibition pathway.
PART 3: High-Throughput Screening (HTS) of the Pyrazole Library
HTS is a powerful tool for rapidly screening large libraries of compounds to identify "hits" with desired biological activity.[11][12] This protocol outlines a general workflow for an HTS campaign targeting protein kinases, a common target for pyrazole-based inhibitors.
Protocol 6: High-Throughput Screening for Kinase Inhibitors
This protocol describes a generic fluorescence-based HTS assay for identifying kinase inhibitors. The specific kinase and substrate will depend on the therapeutic target of interest.
Materials:
-
Target protein kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Synthesized pyrazole amide library (in 384-well plates)
-
Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Miniaturization and Optimization: Optimize the kinase reaction and detection assay in a low-volume 384-well format to ensure robustness (Z'-factor > 0.5).
-
Compound Plating: Use an acoustic liquid handler to dispense nanoliter volumes of the pyrazole library compounds into the 384-well assay plates.
-
Kinase Reaction:
-
Add the target kinase and peptide substrate mixture to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection: Stop the kinase reaction and add the ADP detection reagent according to the kit manufacturer's protocol. Incubate to allow the detection signal to develop.
-
Signal Reading: Read the fluorescence signal on a microplate reader.
-
Data Analysis:
-
Normalize the data using the positive (staurosporine) and negative (DMSO) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Validation:
-
Re-test the primary hits in a dose-response format to confirm their activity and determine their IC50 values.
-
Perform orthogonal assays to eliminate false positives.
-
Visualization of the HTS Workflow:
Caption: High-throughput screening workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this core and to identify potent and selective modulators of various biological targets. Future efforts should focus on expanding the diversity of the chemical library, exploring different substitution patterns on the phenyl ring, and investigating a broader range of biological targets beyond cancer and inflammation. The integration of computational modeling and structure-based drug design will further accelerate the optimization of hit compounds into viable drug candidates.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid (C17H14N2O3) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Application Notes & Protocols: Investigating Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in Anti-Inflammatory Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyrazole Scaffolds in Inflammation
This guide focuses on a specific analogue, Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate , as a representative candidate for anti-inflammatory screening. We will provide an in-depth exploration of its potential mechanisms and a series of robust, validated protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole-based compounds for their anti-inflammatory potential.
Scientific Background: Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of molecular and cellular events.[6] The efficacy of many anti-inflammatory agents, particularly those based on the pyrazole scaffold, stems from their ability to modulate key enzymatic and signaling pathways.
The Cyclooxygenase (COX) Pathway
The most established mechanism for pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8] Its products drive the inflammatory response.
Selective inhibition of COX-2 is a primary goal in modern anti-inflammatory drug design, aiming to reduce inflammation without disrupting the homeostatic functions of COX-1. The structural features of pyrazole derivatives, such as the substituent groups on the ring, play a critical role in conferring this selectivity.[9][10]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] It is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[6][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[14] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes, amplifying the inflammatory response.[15] Inhibition of the NF-κB pathway is a highly attractive strategy for developing potent anti-inflammatory drugs.[16]
Application Notes: In Vitro Evaluation Protocols
The initial assessment of an anti-inflammatory compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular level.
Protocol 1: COX-1 and COX-2 Inhibition Assay
This is the foundational assay for characterizing pyrazole derivatives. It quantifies the compound's ability to inhibit the enzymatic activity of both COX isoforms, allowing for the determination of potency (IC₅₀) and COX-2 selectivity.
Principle: This protocol utilizes commercially available enzyme immunoassay (EIA) kits that measure the amount of Prostaglandin F2α (PGF2α) produced by purified ovine COX-1 or human recombinant COX-2 from the substrate, arachidonic acid. The inhibitory effect of the test compound is compared to that of a vehicle control.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 nM to 100 µM. Also prepare solutions for a non-selective control (e.g., Indomethacin) and a COX-2 selective control (e.g., Celecoxib).
-
Assay Setup: Perform the assay in a 96-well plate. Add the following to each well according to the kit manufacturer's instructions:
-
Assay Buffer
-
Heme
-
Purified COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle (DMSO)
-
-
Incubation: Gently mix and incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Reaction Termination: Incubate for a specified time (e.g., 2 minutes) at 37°C, then stop the reaction by adding a solution of hydrochloric acid.
-
Quantification (ELISA): Quantify the PGF2α produced using the competitive ELISA components provided in the kit. This involves adding PGF2α-acetylcholinesterase tracer and PGF2α-specific antiserum.
-
Development & Reading: After incubation and washing steps, add Ellman's Reagent to develop the color. Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Data Presentation: Example COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin (Control) | 0.15 | 2.5 | 0.06 |
| Celecoxib (Control)[16] | 15.0 | 0.04 | >375 |
| Hypothetical: Test Compound | 25.0 | 0.12 | >208 |
Causality Insight: A high Selectivity Index (>>1) is desirable, indicating that the compound preferentially inhibits the inflammation-specific COX-2 enzyme while sparing the protective COX-1 enzyme.[10] This profile predicts a lower risk of gastrointestinal side effects.
Protocol 2: Cytokine Suppression in LPS-Stimulated Macrophages
This assay evaluates the compound's ability to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, which are often regulated by the NF-κB pathway.[16]
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of cytokines. The ability of the test compound to reduce the concentration of these cytokines in the cell culture supernatant is measured by ELISA.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound (e.g., 0.1 µM to 50 µM). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells with cells + media only (unstimulated) and cells + LPS + vehicle (stimulated control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s protocol.
-
Cell Viability Assay: This is a critical self-validating step. After removing the supernatant, assess the viability of the remaining cells using an MTT or similar assay. This ensures that the observed reduction in cytokines is due to an anti-inflammatory effect and not simply due to compound-induced cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
Causality Insight: Potent inhibition of TNF-α and IL-6 production, without significant cytotoxicity, suggests the compound may be acting on upstream signaling pathways like NF-κB, in addition to or independently of COX-2 inhibition.[16][17]
Application Notes: In Vivo Evaluation Protocols
In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Principle: A sub-plantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response. The swelling (edema) of the paw is measured over several hours. The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Allow them to acclimate for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0-hour reading) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = (Volume at time t) - (Volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Data Presentation: Example Paw Edema Inhibition Data (at 3 hours)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Test Compound | 10 | 0.62 ± 0.06 | 27.1% |
| Test Compound | 30 | 0.45 ± 0.04 | 47.0% |
| Test Compound | 100 | 0.31 ± 0.05 | 63.5% |
Causality Insight: Significant, dose-dependent inhibition of paw edema indicates that the compound has systemic anti-inflammatory activity in an acute setting.[18] The time course of inhibition can provide clues about the compound's pharmacokinetic profile.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound as a potential anti-inflammatory agent. Positive results from these assays—specifically, high COX-2 selectivity, potent inhibition of pro-inflammatory cytokine production in vitro, and significant efficacy in the in vivo paw edema model—would provide a strong rationale for advancing the compound into more complex models of chronic inflammation (e.g., collagen-induced arthritis) and detailed pharmacokinetic and toxicological studies.[16] The versatility of the pyrazole scaffold continues to offer fertile ground for the discovery of safer and more effective anti-inflammatory therapies.[3][7]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. purformhealth.com [purformhealth.com]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Small-molecule control of cytokine function: new opportunities for treating immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis and Preclinical Evaluation of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate as a Potential Anticancer Agent
Introduction: The Rationale for Investigating Pyrazole Derivatives
Nitrogen-containing heterocyclic compounds are foundational scaffolds in the development of new pharmaceuticals.[1] Among these, the pyrazole ring system is of particular interest due to its prevalence in commercially available drugs and its diverse biological activities.[2] Several pyrazole-containing molecules have been approved for cancer treatment or are in advanced clinical development, acting on a variety of targets including protein kinases and signaling pathways that regulate cell proliferation and survival.[3][4]
The target compound, methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, combines the proven pyrazole core with a methoxyphenyl group. The methoxy substituent can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing interactions with biological targets.[5] This guide provides a robust framework for synthesizing this specific compound and rigorously assessing its anticancer potential through a cascade of validated assays.
Part 1: Synthesis and Characterization
The successful evaluation of any novel compound begins with a reliable and reproducible synthesis that yields high-purity material. The proposed synthesis is a classical approach to pyrazole formation involving the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source.
Protocol 1.1: Two-Step Synthesis of this compound
This protocol first involves a Claisen condensation to form a key β-ketoester intermediate, which is then cyclized with hydrazine hydrate.
Step A: Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
-
Reagents & Setup:
-
4'-Methoxyacetophenone (1 equivalent)
-
Dimethyl oxalate (1.2 equivalents)
-
Sodium methoxide (1.5 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Suspend sodium methoxide in anhydrous toluene in the reaction flask.
-
Add a solution of 4'-methoxyacetophenone and dimethyl oxalate in toluene dropwise to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold dilute hydrochloric acid (1M HCl) to neutralize the base.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield the β-ketoester intermediate.
-
Step B: Synthesis of this compound
-
Reagents & Setup:
-
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the β-ketoester intermediate from Step A in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at 80°C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate is the target compound. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
-
Protocol 1.2: Physicochemical and Structural Characterization
Confirmation of the compound's identity and purity is critical before biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected proton signals include aromatic protons, a pyrazole C-H proton, and singlets for the methoxy (OCH₃) and ester methyl (COOCH₃) groups.[7]
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized compound.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups, such as the N-H stretch of the pyrazole, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.[7]
-
Melting Point: Determine the melting point to assess the purity of the final product.
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays are the first step in evaluating biological activity, providing crucial data on cytotoxicity and the mechanism of cell death in a controlled environment.[8][9]
Workflow for In Vitro Anticancer Screening
Caption: Workflow for the in vitro evaluation of a potential anticancer agent.
Protocol 2.1: Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Assay parameters like cell concentration can significantly impact results.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for Test Compound | Hypothetical IC₅₀ (µM) for Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 8.2 | 1.1 |
| HCT-116 | Colorectal Carcinoma | 15.1 | 0.5 |
| HEK-293 | Normal Human Kidney | > 50 | 2.5 |
Note: The data above is for illustrative purposes only and represents a desirable outcome where the compound shows selective cytotoxicity towards cancer cells over a normal cell line.
Protocol 2.2: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Treatment: Treat cells in 6-well plates with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Hypothesized Mechanism: Induction of Apoptosis
Many anticancer agents, including pyrazole derivatives, function by inducing apoptosis (programmed cell death).[11] A potential mechanism for the test compound could involve the activation of the intrinsic mitochondrial pathway.
Caption: Hypothesized intrinsic apoptosis pathway targeted by the test compound.
Part 3: In Vivo Preclinical Evaluation
Promising in vitro results must be validated in in vivo models, which provide insights into a compound's efficacy, pharmacokinetics, and toxicity within a complex biological system.[12][13]
Protocol 3.1: Human Tumor Xenograft Mouse Model
This is the most common model for preliminary in vivo anticancer drug screening.[14][15]
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.[14]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer the compound to the treatment group via oral gavage or intraperitoneal injection daily for 2-3 weeks. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record animal body weight at each measurement as an indicator of toxicity.
-
Observe animals for any signs of distress.
-
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for an in vivo human tumor xenograft study.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
The Strategic Role of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical design, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity. Pyrazole derivatives have given rise to a multitude of commercial successes across fungicides, herbicides, and insecticides. Within this privileged heterocyclic family, molecules bearing a carboxylate or carboxamide moiety at the 5-position are of particular significance, forming the backbone of several key product classes. This application note delves into the synthesis and utility of a specific, high-value intermediate: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate . We will explore its synthesis from readily available starting materials and its subsequent conversion into potent agrochemical active ingredients, providing detailed, field-proven protocols and explaining the scientific rationale behind key experimental choices.
Core Synthesis of this compound
The most convergent and industrially scalable approach to synthesizing the target pyrazole ester involves a classical Knorr-type cyclocondensation reaction. This method leverages the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Protocol 1: Synthesis of this compound
This protocol outlines the two-step synthesis starting from 4-methoxyacetophenone.
Step 1: Claisen Condensation to form the β-Ketoester Intermediate
The initial step involves a Claisen condensation between 4-methoxyacetophenone and a suitable oxalate ester (e.g., diethyl oxalate) to generate the key 1,3-dicarbonyl intermediate.
-
Reaction: 4-methoxyacetophenone + diethyl oxalate → ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
-
Reagents and Solvents:
-
4-methoxyacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.2 eq) in ethanol
-
Toluene (solvent)
-
Hydrochloric acid (for neutralization)
-
-
Procedure:
-
To a stirred solution of sodium ethoxide in ethanol, add 4-methoxyacetophenone and diethyl oxalate at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench with a dilute solution of hydrochloric acid to neutralize the base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate can be used in the next step without further purification.
-
Step 2: Cyclocondensation with Hydrazine to Form the Pyrazole Ring
The β-ketoester is then reacted with hydrazine hydrate to form the pyrazole ring.
-
Reaction: ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate + hydrazine hydrate → 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
-
Reagents and Solvents:
-
Crude ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the crude β-ketoester in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture, and the product, 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Step 3: Esterification to the Final Product
The pyrazole carboxylic acid is then esterified to yield the target methyl ester.
-
Reaction: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid + methanol → this compound
-
Reagents and Solvents:
-
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Methanol (solvent and reagent)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Suspend the pyrazole carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Application in the Synthesis of Pyrazole Carboxamide Fungicides
One of the most significant applications of this compound is as a precursor to pyrazole-5-carboxamide fungicides. This class of fungicides often acts as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.
Protocol 2: Synthesis of a Representative N-aryl Pyrazole-5-carboxamide Fungicide
This protocol describes the conversion of the methyl ester to a representative N-aryl carboxamide.
Step 1: Saponification to the Carboxylic Acid
The methyl ester is first hydrolyzed back to the carboxylic acid to allow for subsequent amide coupling.
-
Reaction: this compound → 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
-
Reagents and Solvents:
-
This compound (1.0 eq)
-
Sodium hydroxide (1.5 eq)
-
Methanol/Water (solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add sodium hydroxide and heat to reflux for 2-3 hours.
-
Cool the mixture and acidify with hydrochloric acid to a pH of ~2.
-
The carboxylic acid will precipitate. Collect by filtration, wash with water, and dry.
-
Step 2: Amide Coupling with a Substituted Aniline
The carboxylic acid is then coupled with a substituted aniline to form the final active ingredient.
-
Reaction: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid + substituted aniline → N-(substituted aryl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
-
Reagents and Solvents:
-
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Substituted aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Thionyl chloride or oxalyl chloride (1.1 eq)
-
Toluene or Dichloromethane (solvent)
-
Triethylamine or pyridine (base)
-
-
Procedure:
-
Suspend the carboxylic acid in toluene and add a catalytic amount of DMF.
-
Add thionyl chloride dropwise and heat the mixture gently until the evolution of gas ceases, forming the acid chloride.
-
In a separate flask, dissolve the substituted aniline and triethylamine in toluene.
-
Cool the aniline solution in an ice bath and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological efficacy of pyrazole-based agrochemicals is highly dependent on the substituents on the pyrazole ring and the carboxamide moiety.
-
The 3-(4-methoxyphenyl) group: The methoxy group at the para position of the phenyl ring can influence the electronic properties and conformation of the molecule, potentially enhancing its binding affinity to the target enzyme. It can also affect the compound's systemic properties within the plant.
-
The 5-carboxamide linkage: The amide bond is a key pharmacophore in many SDHI fungicides. The nature of the N-substituent is critical for activity and spectrum. Aryl groups with specific substitution patterns are often required for potent inhibition of the succinate dehydrogenase enzyme complex.
The general mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This blockage disrupts the production of ATP, leading to the cessation of cellular functions and ultimately, fungal death.
Data Presentation
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1a | Claisen Condensation | Sodium ethoxide, Diethyl oxalate | Ethanol/Toluene | 85-90 |
| 1b | Cyclocondensation | Hydrazine hydrate | Ethanol | 90-95 |
| 1c | Esterification | Methanol, Sulfuric acid | Methanol | 80-85 |
| 2a | Saponification | Sodium hydroxide | Methanol/Water | 95-98 |
| 2b | Amide Coupling | Thionyl chloride, Substituted aniline | Toluene | 75-85 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from 4-methoxyacetophenone to the target intermediate and final agrochemical product.
Mechanism of Action: SDHI Fungicides
Caption: Inhibition of the fungal electron transport chain at Complex II (SDH) by pyrazole carboxamide fungicides.
Conclusion
This compound is a strategically important building block in the synthesis of modern agrochemicals. Its efficient, scalable synthesis opens the door to a wide array of potent fungicidal and herbicidal compounds. The protocols and insights provided herein serve as a practical guide for researchers and professionals in the agrochemical industry, enabling the development of next-generation crop protection solutions. The inherent versatility of the pyrazole scaffold, combined with the specific electronic and steric contributions of the 4-methoxyphenyl moiety, ensures that this intermediate will remain a focus of innovation for years to come.
Application Notes and Protocols for Assessing the Antibacterial Activity of Novel Pyrazole Compounds
Introduction: The Growing Promise of Pyrazole Scaffolds in Antibacterial Drug Discovery
Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Their versatile structure has been a focal point for the development of novel therapeutic agents, including those with potent antibacterial properties.[3][4] The rise of antibiotic-resistant bacteria necessitates the continuous exploration of new chemical entities, and pyrazole-containing compounds have shown promise in combating various pathogenic microorganisms, even drug-resistant strains.[1][5]
The antibacterial effect of pyrazole derivatives can be attributed to various mechanisms of action.[5] Some have been found to disrupt bacterial cell wall synthesis, while others inhibit essential enzymes like DNA gyrase, a critical component in bacterial DNA replication.[5] The broad potential of these compounds underscores the importance of robust and standardized methods for evaluating their antibacterial efficacy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays used to determine the antibacterial activity of novel pyrazole compounds. It offers detailed, step-by-step protocols for fundamental in vitro screening methods, including the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.
I. Foundational Assays for Antibacterial Activity
A systematic evaluation of a novel compound's antibacterial properties begins with determining the lowest concentration that can inhibit or kill bacteria. The following assays are fundamental to this initial screening process.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] This assay is a cornerstone of antibacterial testing, providing a quantitative measure of a compound's potency. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[6][9]
Materials:
-
Novel pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.[7]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][7] A spectrophotometer can be used to verify the turbidity at 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the working solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[6] Discard 50 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.[11] This will bring the final volume in each well to 100 µL and dilute the compound to the desired final concentrations.
-
Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with broth only).[6]
-
Seal the plate and incubate at 37°C for 18-24 hours.[11]
-
-
Determination of MIC:
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay identifies the concentration that inhibits bacterial growth, the MBC assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] This is a crucial next step to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the MIC assay
-
Sterile nutrient agar plates
-
Sterile micro-pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions of the test compound.[13]
-
From each of these selected wells, and from the positive growth control well, aspirate a small volume (e.g., 10-100 µL).
-
-
Plating:
-
Spread the aspirated aliquots onto separate, clearly labeled nutrient agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Interpretation:
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]
-
If the MBC is >32 times the MIC, it may indicate that the microorganism has developed resistance to the tested drug.[13]
Caption: Relationship between MIC and MBC assays.
II. Advanced Characterization: Time-Kill Kinetics Assay
To further understand the pharmacodynamics of a novel pyrazole compound, a time-kill kinetics assay is performed. This assay evaluates the rate and extent of bacterial killing over time when exposed to specific concentrations of the antibacterial agent.[15] It provides valuable information on whether the compound's killing effect is concentration-dependent or time-dependent.[15]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Novel pyrazole compound with a known MIC value
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS)
-
Nutrient agar plates
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Timer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Preparation of Test Concentrations:
-
Prepare culture tubes or flasks containing CAMHB with the pyrazole compound at various concentrations relative to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15]
-
Include a growth control tube containing the bacterial inoculum without the test compound.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes with the standardized bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[16]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each collected aliquot in sterile saline or PBS.[15]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration.
-
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
The resulting plots will illustrate the rate of bacterial killing and help differentiate between concentration-dependent and time-dependent killing.
Caption: Workflow of the Time-Kill Kinetics Assay.
III. Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparing the efficacy of different pyrazole compounds.
Table 1: Example MIC and MBC Data for Novel Pyrazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| PYR-001 | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| PYR-001 | E. coli ATCC 25922 | 32 | >128 | Bacteriostatic |
| PYR-002 | S. aureus ATCC 29213 | 4 | 8 | Bactericidal (2) |
| PYR-002 | E. coli ATCC 25922 | 16 | 32 | Bactericidal (2) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
Table 2: Example Time-Kill Kinetics Data for Compound PYR-002 against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.2 | 5.5 | 4.8 | 4.1 |
| 4 | 7.5 | 6.5 | 4.8 | 3.9 | <3.0 |
| 6 | 8.2 | 6.9 | 4.1 | <3.0 | <3.0 |
| 12 | 9.0 | 7.8 | 3.5 | <3.0 | <3.0 |
| 24 | 9.1 | 8.5 | 3.2 | <3.0 | <3.0 |
IV. Trustworthiness and Adherence to Standards
The protocols described herein are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20] Adherence to these standards is critical for ensuring the reproducibility and validity of experimental results.[21][22] It is imperative that all experiments include appropriate controls, such as a growth control, a sterility control, and a reference antibiotic, to validate the assay's performance.
V. Conclusion
The systematic evaluation of novel pyrazole compounds using standardized antibacterial assays is a critical step in the drug discovery pipeline. The determination of MIC, MBC, and time-kill kinetics provides a comprehensive initial assessment of a compound's potential as a new antibacterial agent. This information is essential for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing. By following these detailed protocols, researchers can generate reliable and reproducible data to advance the development of the next generation of antibacterial therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. protocols.io [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. iacld.com [iacld.com]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. goums.ac.ir [goums.ac.ir]
- 22. darvashco.com [darvashco.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Analgesic Effects of Pyrazole Derivatives
Abstract: Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] The therapeutic success of drugs like celecoxib, a diaryl-substituted pyrazole, has cemented the importance of this scaffold in pain management.[4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the analgesic potential of novel pyrazole derivatives. We will delve into the foundational mechanism of action, provide step-by-step protocols for validated in vivo and in vitro assays, and offer insights into data interpretation, all while upholding the highest standards of scientific integrity and ethical conduct.
Foundational Mechanism: Selective COX-2 Inhibition
The primary analgesic and anti-inflammatory mechanism of many pyrazole derivatives, including the well-known drug Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6][7]
-
The Role of Cyclooxygenase (COX) Enzymes: COX enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] There are two primary isoforms:
-
COX-1: This is a constitutive enzyme, meaning it is expressed in most tissues under normal physiological conditions. It plays a vital role in maintaining gastric mucosal protection and platelet aggregation.[7]
-
COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by stimuli like cytokines and growth factors.[5][7] The prostaglandins produced by COX-2 are major contributors to the sensations of pain, swelling, and redness associated with inflammation.[8]
-
-
The Advantage of Selectivity: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While this effectively reduces pain and inflammation, the inhibition of COX-1 can lead to common gastrointestinal side effects, such as stomach ulcers.[5][7] Pyrazole derivatives like celecoxib are designed to be approximately 10-20 times more selective for COX-2 over COX-1.[5] This selectivity allows them to reduce inflammation and pain while minimizing the gastrointestinal risks associated with non-selective NSAIDs.[5][7] The chemical structure of these compounds, often featuring a polar sulfonamide side chain, allows them to bind specifically to a hydrophilic side pocket region near the active site of the larger, more flexible COX-2 enzyme.[5][6][7]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: COX pathway showing selective inhibition of COX-2 by pyrazole derivatives.
Ethical Considerations in Preclinical Pain Research
All research involving laboratory animals must be conducted with the highest ethical standards. It is an ethical and legal obligation to minimize or eliminate animal pain and distress whenever possible without compromising research objectives.[9][10] Researchers must adhere to national and institutional guidelines, such as those provided by the International Association for the Study of Pain (IASP) and the National Institutes of Health (NIH).[9][11] Key principles include:
-
Justification: The research must have a clear scientific purpose and potential to advance knowledge or improve health.[10]
-
Minimization: The number of animals used and the degree of pain inflicted must be the minimum necessary to achieve valid results.[10][12]
-
Humane Endpoints: Clear criteria should be established to remove an animal from a study if it experiences severe or chronic pain that cannot be alleviated.[9][13]
In Vivo Protocols for Assessing Analgesia
In vivo models are indispensable for evaluating the systemic analgesic effects of test compounds. The choice of model depends on the type of pain being investigated (e.g., acute thermal, visceral, persistent inflammatory).
Experimental Workflow: General In Vivo Procedure
Caption: Generalized workflow for in vivo analgesic testing.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This is a widely used method for screening peripherally acting analgesics.[14][15] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a quantifiable writhing response (abdominal constrictions and hind limb stretching).[14]
Protocol:
-
Animal Preparation: Use male ICR or Swiss-albino mice (20-30g).[14][16] Allow them to acclimate to the testing environment.
-
Grouping and Administration:
-
Divide mice into groups (n=5-6 per group): Vehicle control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses).[14]
-
Administer the test compounds and controls via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Pain Induction: After a set absorption time (e.g., 30-60 minutes post-administration), inject 0.5-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[14][16]
-
Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a duration of 10-15 minutes.[14][16]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula:
-
% Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Hot Plate Test (Acute Thermal Pain)
This test measures the response to a thermal pain stimulus and is effective for centrally acting analgesics.[17] The latency to a pain response (e.g., paw licking, jumping) is recorded.[17][18][19]
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[18][20]
-
Animal Preparation and Baseline:
-
Use mice or rats. Before drug administration, place each animal on the hot plate (enclosed by a transparent cylinder) and record its baseline reaction time.[17][20] Animals with a baseline latency outside a set range (e.g., 5-30 seconds) may be excluded.[20]
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[21]
-
-
Grouping and Administration: Group the animals and administer vehicle, positive control (e.g., Morphine, Tramadol), and test compounds.[22]
-
Testing: At various time points after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the reaction latency.
-
Data Analysis: The increase in latency time compared to baseline indicates an analgesic effect. Data can be expressed as the Maximum Possible Effect (% MPE):
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Tail-Flick Test (Acute Thermal Pain)
Similar to the hot plate test, this method assesses the response to a thermal stimulus but is applied specifically to the animal's tail.[23][24] It is a spinal reflex-mediated response and is sensitive to centrally acting analgesics.[23][25]
Protocol:
-
Apparatus: Use a tail-flick meter that focuses a beam of high-intensity light onto the animal's tail.[25][26]
-
Animal Preparation and Baseline:
-
Grouping and Administration: Group animals and administer vehicle, positive control, and test compounds.
-
Testing: Measure the tail-flick latency at predetermined intervals post-administration.
-
Data Analysis: Analgesia is indicated by a statistically significant increase in the time taken to flick the tail. The % MPE can be calculated as in the hot plate test.
Formalin Test (Persistent Inflammatory Pain)
The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain and persistent inflammatory pain.[27][28][29]
-
Phase I (Early/Acute Phase): Occurs 0-5 minutes post-injection and is caused by the direct chemical activation of nociceptors.[27][30][31]
-
Phase II (Late/Inflammatory Phase): Occurs 15-40 minutes post-injection and involves a combination of peripheral inflammation and central sensitization in the spinal cord.[27][29][30][31]
Protocol:
-
Animal Preparation: Use mice or rats. Place them in an observation chamber for at least 15-30 minutes to acclimate.[31]
-
Grouping and Administration: Group animals and pre-treat with vehicle, positive control, or test compounds.
-
Pain Induction: At the expected time of peak drug effect, inject a small volume (e.g., 20 µL) of dilute (1-5%) formalin solution subcutaneously into the plantar surface of one hind paw.[29][31]
-
Observation: Immediately return the animal to the chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically broken into 5-minute blocks for up to 40-60 minutes.[31]
-
Data Analysis: Calculate the total licking/biting time for Phase I (e.g., 0-5 min) and Phase II (e.g., 15-40 min) separately for each group. A reduction in response time in either phase indicates an analgesic effect.
Table 1: Comparison of In Vivo Analgesic Models
| Model | Pain Type | Primary Mechanism | Sensitive To | Key Advantages | Key Limitations |
| Acetic Acid Writhing | Visceral, Inflammatory | Peripheral inflammation, prostaglandin release | Peripherally & centrally acting analgesics | Simple, rapid, high throughput | Lacks specificity; sensitive to muscle relaxants |
| Hot Plate Test | Acute Thermal | Supraspinal integration | Centrally acting analgesics | Measures a more complex behavioral response | Potential for learned responses with repeated testing |
| Tail-Flick Test | Acute Thermal | Spinal reflex | Primarily centrally acting analgesics | Simple, objective endpoint; less prone to learning | Reflexive response may not fully represent pain perception |
| Formalin Test | Persistent, Inflammatory | Direct nociceptor activation, central sensitization | Centrally & peripherally acting analgesics | Differentiates between acute and tonic pain | Labor-intensive scoring; animal distress |
In Vitro Protocol for Mechanistic Validation
To confirm that the analgesic effect of a pyrazole derivative is due to its intended mechanism, in vitro enzyme inhibition assays are essential.[32]
COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of each COX isoform. The ratio of these values provides the COX-2 Selectivity Index.[33]
Protocol (Example using a commercial colorimetric or ELISA-based kit):
-
Reagent Preparation: Prepare all reagents, including purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and heme cofactor, according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of the pyrazole test compound and a known selective inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds, controls, or vehicle to the wells.
-
Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for the specified time (e.g., 2 minutes) at the recommended temperature (e.g., 37°C).
-
Stop the reaction and measure the product (Prostaglandin F2α or PGE2) using the kit's detection reagents and a plate reader.[34]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of the compound and use non-linear regression to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2)
-
Table 2: Interpreting COX Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Interpretation |
| Non-Selective NSAID | ~50 | ~50 | ~1 | Inhibits both isoforms equally. |
| COX-2 Selective | >5000 | ~50 | >100 | Highly selective for COX-2.[33] |
| Novel Pyrazole (Example) | 2500 | 25 | 100 | Potent and selective COX-2 inhibitor. |
Conclusion and Comprehensive Profiling
A thorough assessment of a novel pyrazole derivative requires a multi-faceted approach. By combining data from various in vivo models, researchers can characterize the compound's efficacy against different pain modalities (acute, visceral, inflammatory). The results from in vitro COX inhibition assays provide crucial mechanistic validation, confirming the on-target activity and selectivity profile. Together, these protocols form a robust framework for identifying and advancing promising new pyrazole-based analgesics from the bench to potential clinical development.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. study.com [study.com]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. iasp-pain.org [iasp-pain.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.7 The Hot-Plate Test [bio-protocol.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. NAL Agricultural Thesaurus: NALT: tail flick test [lod.nal.usda.gov]
- 25. Tail flick test [panlab.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. Pain behavior in the formalin test persists after ablation of the great majority of C-fiber nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 32. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 33. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.
Introduction: The Synthetic Pathway
The most reliable and common method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] For the target molecule, this compound, this involves a two-stage process:
-
Stage 1: Synthesis of the 1,3-Dicarbonyl Precursor. This is typically achieved via a mixed Claisen condensation to create the key intermediate, methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
-
Stage 2: Cyclocondensation with Hydrazine. The dicarbonyl precursor is then reacted with hydrazine to form the final pyrazole ring.
This guide is structured to address potential issues in each of these critical stages.
Stage 1: Synthesis of the 1,3-Dicarbonyl Precursor
The foundational step is a mixed (or "crossed") Claisen condensation between 4-methoxyacetophenone and an oxalate ester, such as dimethyl oxalate or diethyl oxalate.[4][5] Diethyl oxalate is an excellent substrate as it lacks α-hydrogens and cannot self-condense, forcing it to act as the electrophilic acceptor for the ketone enolate.[6]
Reaction Scheme: Stage 1
4-Methoxyacetophenone + Diethyl Oxalate → Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Experimental Workflow Diagram: Stage 1
Caption: Workflow for the Claisen condensation to form the dicarbonyl precursor.
Frequently Asked Questions (FAQs): Stage 1
Q1: Why is a strong, stoichiometric base required for the Claisen condensation? A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is necessary to generate a sufficient concentration of the ketone enolate to initiate the reaction. Unlike some other reactions, the base is not catalytic. The resulting β-dicarbonyl product is highly acidic, and the base will deprotonate it to form a stable enolate. This final, irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield.[6][7]
Q2: What are the best solvents for this reaction? The reaction requires dry, aprotic solvents that will not react with the strong base. Ethers like diethyl ether or tetrahydrofuran (THF), or hydrocarbons like toluene, are excellent choices. It is critical to ensure the solvent is anhydrous, as any moisture will quench the base and inhibit the reaction.
Q3: How do I monitor the reaction to know when it's complete? The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture should be quenched in a small amount of dilute acid before analysis. The disappearance of the starting 4-methoxyacetophenone is a key indicator of reaction completion.
Troubleshooting Guide: Stage 1
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded Base: The alkoxide or hydride base has been deactivated by moisture or air. | Use a fresh bottle of base or prepare it fresh. Handle the base under an inert atmosphere (Nitrogen or Argon). |
| 2. Wet Solvent/Reagents: Water in the solvent or on the glassware is quenching the base. | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. | |
| 3. Incorrect Stoichiometry: An insufficient amount of base was used. | Use at least one full equivalent of the strong base. The base is a reagent, not a catalyst in this reaction.[7] | |
| Formation of Side Products | 1. Self-Condensation: Although less common with acetophenone derivatives, some ketone self-condensation can occur. | Add the 4-methoxyacetophenone solution slowly to the mixture of the base and diethyl oxalate to maintain a low concentration of the ketone enolate. |
| 2. Reaction Temperature Too High: High temperatures can promote side reactions. | Maintain the reaction at room temperature or with gentle warming. Avoid excessive heating unless optimization studies show it is necessary. | |
| Difficult Product Isolation | 1. Product remains as salt: The β-dicarbonyl product is deprotonated by the base and may remain in the aqueous layer during workup if not properly neutralized. | During workup, pour the reaction mixture into an ice-cold solution of a strong acid (e.g., 1M HCl) to fully protonate the product enolate before extraction. |
| 2. Product is an oil: The purified product may not crystallize easily. | If recrystallization fails, purify the product using silica gel column chromatography. |
Stage 2: Cyclocondensation with Hydrazine
This stage is the core of the pyrazole synthesis, where the 1,3-dicarbonyl precursor reacts with hydrazine (H₂N-NH₂) to form the heterocyclic ring. This reaction is a classic example of a condensation reaction where a bidentate nucleophile (hydrazine) reacts with a 1,3-difunctional system.[1][2]
Reaction Scheme: Stage 2
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate + Hydrazine → this compound + Ethanol + Water
Troubleshooting Logic Diagram: Stage 2
Caption: Logic diagram for troubleshooting low yield in the cyclocondensation step.
Frequently Asked Questions (FAQs): Stage 2
Q1: Which form of hydrazine should be used? Hydrazine hydrate or anhydrous hydrazine? For most lab-scale syntheses, hydrazine hydrate is sufficient, safer to handle, and more readily available than anhydrous hydrazine. It typically provides good yields in a suitable solvent like ethanol.
Q2: Will this reaction produce isomers? How can I control the outcome? Yes, the reaction with an unsymmetrical 1,3-dicarbonyl can potentially yield two different regioisomers. The hydrazine can attack either of the two carbonyl groups first. In this specific precursor, the ketone carbonyl is generally more electrophilic than the ester carbonyl, which should favor the formation of the desired 3-(4-methoxyphenyl)-5-carboxylate isomer. However, reaction conditions are critical for ensuring high regioselectivity. Studies have shown that using aprotic dipolar solvents (like DMF) can yield better results than traditional protic solvents like ethanol.[1] Adding a catalytic amount of acid (like acetic acid) can also influence the reaction pathway.
Q3: What is the best way to purify the final product? Purification is typically achieved through recrystallization or silica gel column chromatography. If regioisomers are formed, chromatography is usually required for separation. The purity and identity of the final product should always be confirmed by NMR and mass spectrometry.
Troubleshooting Guide: Stage 2
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction has not gone to completion. | Increase the reaction time or temperature. Consider using microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields in similar preparations.[8] |
| 2. Poor Regioselectivity: A significant portion of the product is the undesired regioisomer (the 5-aryl-3-carboxylate). | Optimize the reaction conditions. Conduct small-scale trials screening different solvents (e.g., ethanol vs. DMF) and the presence or absence of an acid catalyst (e.g., acetic acid).[1] | |
| 3. Hydrazine Loss: Hydrazine is volatile and can be lost if the reaction is run in an open system at high temperatures for a long time. | Ensure the reaction is performed under a reflux condenser to prevent the loss of volatile reagents. | |
| Impure Product | 1. Contamination with Isomer: The isolated product is a mixture of regioisomers. | Separate the isomers using column chromatography with a carefully selected solvent system (e.g., a hexane/ethyl acetate gradient). |
| 2. Unreacted Starting Material: The 1,3-dicarbonyl precursor is still present. | Ensure at least one equivalent of hydrazine was used and that the reaction was allowed to proceed to completion (as monitored by TLC). Re-subject the impure material to the reaction conditions if necessary. | |
| 3. Hydrazone Intermediate: The reaction stalled after the formation of a hydrazone at one carbonyl, without subsequent cyclization. | Refluxing in a suitable solvent (like ethanol with a drop of acetic acid) should provide enough energy to drive the intramolecular cyclization to completion. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
common side reactions in the synthesis of 1H-pyrazole-5-carboxylates
Welcome to the technical support center for the synthesis of 1H-pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing practical troubleshooting advice and in-depth scientific explanations to enhance your experimental success.
Introduction
The synthesis of 1H-pyrazole-5-carboxylates, most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions, is a cornerstone of medicinal chemistry.[1][2] This scaffold is a privileged structure found in numerous pharmaceuticals. While the reaction of a β-ketoester with a hydrazine derivative appears straightforward, it is often plagued by a variety of side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides expert insights into identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 1H-pyrazole-5-carboxylates, presented in a question-and-answer format.
Q1: My reaction is producing a mixture of two isomeric products that are difficult to separate. What is happening and how can I favor the desired isomer?
A1: Issue Identification: Formation of Regioisomers
This is the most prevalent side reaction, especially when using an unsymmetrical β-dicarbonyl compound (like an ethyl acetoacetate derivative) and a substituted hydrazine (e.g., phenylhydrazine).[3][4] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two distinct electrophilic carbonyl carbons. The initial nucleophilic attack of the hydrazine onto the dicarbonyl can occur at either carbonyl group, leading to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[4] For instance, the reaction of ethyl acetoacetate with phenylhydrazine can yield both ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.[1][2]
Troubleshooting Strategies:
-
Control of Reaction Conditions:
-
pH Adjustment: The regioselectivity of the initial condensation is often pH-dependent. Acidic conditions can protonate the carbonyl oxygen, activating it for nucleophilic attack. The relative basicity of the hydrazine nitrogens and the reactivity of the carbonyls can be subtly influenced by pH, thereby favoring one reaction pathway over the other.[3] A systematic screen of pH (e.g., using catalytic amounts of acetic acid vs. a non-acidic medium) is recommended.
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium of the β-ketoester and stabilize certain transition states over others. Non-polar solvents may favor the intramolecular hydrogen-bonded enol form, altering the reactivity of the carbonyls. In contrast, polar protic solvents like ethanol are common but may not offer high selectivity.[3][5]
-
-
Strategic Choice of Starting Materials:
-
Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the β-dicarbonyl can sterically hinder the approach to one of the reaction sites, thereby directing the reaction towards a single regioisomer.
-
Electronic Effects: The electronic nature of substituents can modulate the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it a more likely site for the initial attack.
-
-
Use of Pre-functionalized Reagents:
-
β-Enaminones: Reacting the β-ketoester with an amine (e.g., dimethylformamide dimethyl acetal) to form a β-enaminone derivative before the addition of hydrazine can lock the regiochemistry. The enamine nitrogen is a much better leaving group than a hydroxyl group, directing the cyclization to occur in a specific manner.[6]
-
Q2: My reaction is sluggish, and the final product is contaminated with a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
A2: Issue Identification: Incomplete Cyclization and Dehydration
The formation of the pyrazole ring proceeds through a hemiaminal intermediate, which must dehydrate to form the final aromatic ring.[7][8] If this dehydration step is inefficient, the reaction can stall, leading to low yields and contamination with stable hydrazone or pyrazoline-like intermediates.
Troubleshooting Strategies:
-
Catalyst Choice: The dehydration step is typically acid-catalyzed. Ensure a suitable acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid) is present in an appropriate amount (usually 0.1 equivalents or as a co-solvent).[9]
-
Azeotropic Water Removal: In non-polar, high-boiling solvents like toluene or xylene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the cyclization, thereby driving the equilibrium towards the pyrazole product according to Le Châtelier's principle.
-
Thermal Conditions: Increasing the reaction temperature (e.g., moving from room temperature to reflux) provides the necessary activation energy for the dehydration step. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Q3: After workup, my product is a dark, oily material, and the yield is low. What are these colored impurities?
A3: Issue Identification: Decomposition and Side Product Formation
The appearance of dark colors (yellow, red, or brown) often indicates decomposition of the hydrazine starting material or oxidation of intermediates.[4][10] Hydrazines, particularly hydrazine hydrate and phenylhydrazine, can be unstable, especially in the presence of air and at elevated temperatures.
Troubleshooting Strategies:
-
Purity of Reagents: Use freshly distilled or high-purity hydrazine. Phenylhydrazine, for example, is notoriously prone to oxidation and should be stored under an inert atmosphere and protected from light.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[10]
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote decomposition.
-
Addition of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding one equivalent of a mild base like sodium acetate can liberate the free hydrazine in situ while buffering the reaction medium, which can sometimes lead to a cleaner reaction profile.[10]
Q4: I am observing a side product with a mass corresponding to a pyrazolone. How is this formed and how can I prevent it?
A4: Issue Identification: Pyrazolone Formation
When the β-dicarbonyl compound is an ester (as in the synthesis of pyrazole-5-carboxylates), the ester group can participate in the reaction differently. If the initial attack and cyclization occur in a way that leaves the ester carbonyl susceptible to intramolecular attack by the pyrazole NH, or if hydrolysis of the ester occurs followed by decarboxylation and tautomerization, a pyrazolone (a cyclic ketone) can be formed.[11]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the ester group, which can be a precursor to pyrazolone formation. Use dry solvents and reagents.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the pathway leading to the pyrazolone, which might have a higher activation energy.
-
Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base may be preferable to bases like hydroxides that can promote ester saponification.
Frequently Asked Questions (FAQs)
-
What is the best solvent for pyrazole synthesis?
-
Ethanol is the most commonly used solvent due to its ability to dissolve both the hydrazine and dicarbonyl compound, and its suitable boiling point for reflux.[9] However, for controlling regioselectivity, other solvents like toluene (for water removal) or even specialized fluorinated alcohols have been reported to offer advantages.[3][5]
-
-
How do I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials, intermediates, and the final product. The pyrazole product is typically more polar than the starting dicarbonyl but will have a distinct Rf value. UV visualization is effective as the pyrazole ring is a chromophore.
-
-
My purification by column chromatography is difficult. Are there other methods?
-
If the product is a solid, recrystallization is an excellent method for purification.[9] Common solvent systems include ethanol/water or ethyl acetate/hexanes. If the product is an oil, and regioisomers are not an issue, a simple filtration through a plug of silica gel can remove baseline impurities and colored material.[4][10]
-
Visualizing Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation
This diagram illustrates the reaction between ethyl acetoacetate and methylhydrazine, showing the two possible pathways that lead to the formation of regioisomeric pyrazole-5-carboxylates.
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate
This protocol provides a representative procedure for the Knorr synthesis, highlighting critical steps for minimizing side reactions.
Objective: To synthesize a specific pyrazole-5-carboxylate regioisomer via acid-catalyzed cyclocondensation.
Materials:
-
Phenylhydrazine (freshly distilled, 1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Absolute Ethanol (anhydrous, as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (approx. 0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: Begin stirring and purge the flask with nitrogen. Add phenylhydrazine (1.0 eq) to the ethanol. To this solution, add a catalytic amount of glacial acetic acid (0.1 eq).[9]
-
Slow Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting starting material (usually the hydrazine) indicates completion.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water. The crude product may precipitate as a solid or separate as an oil.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and air dry.[9]
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure product.[9]
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives
Introduction: The Pyrazole Paradox in Drug Discovery
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from anti-inflammatory drugs to potent kinase inhibitors.[1][2] Their rigid, aromatic structure is ideal for precise interactions with biological targets. However, this same chemical nature—often characterized by a planar, hydrophobic scaffold—frequently leads to a significant challenge: poor aqueous solubility.[1][3]
This low solubility is not merely an inconvenience; it is a critical barrier that can halt the development of a promising drug candidate. In biological assays, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data that can misguide structure-activity relationship (SAR) studies.[4][5]
This guide is designed to serve as a comprehensive resource for researchers encountering these challenges. It provides a structured, causality-driven approach to systematically troubleshoot and overcome the solubility issues of pyrazole derivatives, ensuring the integrity and success of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial hurdles researchers face.
Q1: My pyrazole compound won't dissolve, even in 100% DMSO. What should I do?
A: While DMSO is a powerful solvent, some highly crystalline or "brick dust" compounds can resist solubilization.
-
Gentle Heating: Warm the solution to 37°C in a water bath. This can increase the kinetic energy, helping to break the crystal lattice structure. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic waves create micro-cavitations that can physically disrupt the solid compound and enhance dissolution.
-
Re-evaluate Purity: If the compound remains insoluble, consider the possibility of impurities or an incorrect structure. Re-verify the compound's identity and purity via analytical methods like NMR or LC-MS.
Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) as soon as I add it to my aqueous cell culture media. Why is this happening and how can I fix it?
A: This is a classic sign of a compound exceeding its aqueous solubility limit. The DMSO stock solution is a high-energy state, and when diluted into the aqueous media, the compound rapidly falls out of solution.[6]
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of your compound in the assay.[6][7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO, then to 1 mM in a 50:50 DMSO:media mix, before making the final dilution in 100% media. This gradual change in solvent polarity can prevent the compound from crashing out.[6][7]
-
Use Pre-warmed Media: Always add your compound to media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and cold media can exacerbate precipitation.[6]
-
Increase Stock Concentration: Prepare a more concentrated stock solution (e.g., 50-100 mM) in DMSO. This allows you to add a smaller volume of the stock to your media, keeping the final DMSO concentration low and reducing the solvent-shift shock.[7]
Q3: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-line dependent. While some robust cell lines may tolerate up to 1% or even 2% DMSO for short periods, it is a universal best practice to keep the final concentration as low as possible.[8][9][10][11]
-
General Guideline: Aim for a final DMSO concentration of ≤ 0.1% .[8][9] Most cell lines show minimal to no toxicity at this level.
-
Recommended Maximum: Do not exceed 0.5% without specific validation.[12] Above this, you risk off-target effects, altered gene expression, and direct cytotoxicity.[13][14]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells, allowing you to subtract any solvent-induced effects from your results.[8][9]
Q4: My compound seems to disappear from the media after 24-48 hours in the incubator. What's going on?
A: This "disappearing act" is often due to delayed precipitation or adsorption to plasticware.
-
Delayed Precipitation: The compound may form a supersaturated solution that is initially stable but precipitates over time as it equilibrates at 37°C.[6] Visually inspect the wells under a microscope for crystalline structures.
-
Interaction with Media Components: The compound might be interacting with salts, proteins (especially in serum), or other media components to form insoluble complexes.[6]
-
Adsorption to Plastic: Highly lipophilic compounds can adsorb to the plastic surfaces of culture plates and pipette tips, effectively lowering the concentration in the media. Using low-adhesion plasticware can sometimes mitigate this.
-
Cellular Metabolism: Cells can metabolize your compound, reducing its concentration over time. This is a biological effect, not a solubility issue, but it's important to consider.
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required.
Guide 1: A Systematic Approach to Solubilization
This workflow provides a logical progression from simple to complex methods for achieving a stable solution.
Caption: A decision-making workflow for troubleshooting pyrazole derivative solubility.
Guide 2: Leveraging Co-solvents and pH Adjustment
If DMSO alone is insufficient, a multi-component solvent system or pH modification may be necessary.[15][16][17]
A. Co-solvency
The principle of co-solvency involves adding a water-miscible organic solvent to your aqueous media to reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[17]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. Range | Mechanism of Action & Notes |
| Ethanol | 0.1% - 1.0% | Reduces solvent polarity. Can have cellular effects at higher concentrations, so a vehicle control is critical.[13][14][18] |
| PEG 400 (Polyethylene Glycol) | 0.5% - 5.0% | Increases solubility through its amphiphilic nature. Generally well-tolerated by cells.[19] |
| Propylene Glycol | 0.1% - 2.0% | A common solvent used in parenteral formulations due to low toxicity.[15] |
Protocol: Preparing a Solution with a Co-solvent
-
Primary Stock: Prepare a 100 mM stock of your pyrazole derivative in 100% DMSO.[20][21]
-
Intermediate Stock: Create an intermediate stock by diluting the primary stock 1:10 in the chosen co-solvent (e.g., Ethanol or PEG 400). This creates a 10 mM stock in a 10% DMSO / 90% Co-solvent mix.
-
Final Dilution: Add a small volume of the intermediate stock to your pre-warmed (37°C) aqueous media, vortexing gently during addition, to reach your final desired concentration.
-
Validation: Always run a vehicle control with the same final concentrations of DMSO and the co-solvent to check for cytotoxicity or assay interference.[13][22]
B. pH Adjustment for Ionizable Pyrazoles
Many pyrazole derivatives contain acidic or basic functional groups, meaning their charge state—and thus solubility—is dependent on pH.[19][23][] By adjusting the pH of the buffer, you can ionize the compound, which dramatically increases its aqueous solubility.
-
Weakly Acidic Pyrazoles: Increasing the pH above the compound's pKa will deprotonate it, forming an anionic salt that is more soluble in water.
-
Weakly Basic Pyrazoles: Decreasing the pH below the compound's pKa will protonate it, forming a cationic salt that is more soluble in water.[16]
Protocol: pH-Based Solubilization
-
Determine pKa: First, determine the pKa of your compound (this can often be predicted with software if not known experimentally).
-
Buffer Selection: Choose a biological buffer system that operates effectively at the target pH (e.g., MES for pH ~6, HEPES for pH ~7-8, CAPS for pH ~10).
-
Stock Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a small amount of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds) to create the salt in situ.
-
Neutralization & Dilution: Slowly add this stock solution to your chosen biological buffer, which will neutralize the solution and maintain the compound in its soluble, ionized form.
-
Caution: Ensure the final pH of your solution is compatible with your biological assay and will not harm your cells. Drastic pH changes can be cytotoxic.[23]
Part 3: Advanced Strategies - Using Formulation Excipients
For the most challenging compounds, formulation excipients can be used to create stable dispersions or complexes.
Guide 3: Cyclodextrins for Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][26] They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, forming an inclusion complex that is soluble in water.[25][27]
Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity.[26][28]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic derivative with excellent solubilizing capacity, especially for cationic drugs.[26][29]
Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. Warming and stirring will be required to fully dissolve it.
-
Add Compound: Slowly add the powdered pyrazole derivative to the stirring HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature or 37°C for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should clarify as the compound is encapsulated.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains your solubilized compound.
-
Determine Concentration: The exact concentration of the solubilized drug in the final solution must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) as it may not be 100% of the added amount.
Conclusion: A Pathway to Reliable Data
Overcoming the solubility issues of pyrazole derivatives is a critical step in their evaluation as potential therapeutic agents. By understanding the underlying physicochemical principles and applying a systematic troubleshooting approach—from simple solvent adjustments to advanced formulation strategies—researchers can ensure the preparation of stable, accurate solutions for biological assays. This diligence prevents the generation of misleading data and paves the way for successful drug discovery and development campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. lifetein.com [lifetein.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpbr.in [ijpbr.in]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. fastercapital.com [fastercapital.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 23. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. alzet.com [alzet.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly with unsymmetrical precursors, often leads to mixtures of regioisomers.[1][2] Controlling the formation of the desired isomer is crucial for the efficiency and success of your research.[3]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate and resolve issues of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a significant challenge?
A1: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of pyrazole synthesis, this challenge most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] This reaction can result in two different regioisomeric pyrazoles, which can possess vastly different biological and physical properties.[3] The difficulty in separating these isomers makes controlling the regioselectivity of the reaction a critical aspect of the synthesis.[2][4]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is influenced by a delicate balance of several factors:[5][6][7]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2][3] Electron-withdrawing groups near a carbonyl group increase its electrophilicity.[2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby favoring attack at the less sterically hindered position.[2][3]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical determinant.[2][3] Under acidic conditions, the nucleophilicity of the two nitrogen atoms of the hydrazine can be altered, potentially reversing the selectivity observed under neutral or basic conditions.[2][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, protic solvents may favor the formation of one regioisomer, while aprotic solvents may lead to the other as the major product.[8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[4]
Q3: How can I reliably determine the regiochemistry of my synthesized pyrazoles?
A3: The definitive determination of pyrazole regiochemistry relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and their attached protons are sensitive to the substituent pattern. Comparing the spectra of your product to those of known, structurally confirmed regioisomers is a common approach.[9] In some cases, low-temperature NMR may be necessary to resolve signals from rapidly interconverting tautomers.[10]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for unambiguously assigning the structure. This experiment shows correlations between protons and carbons that are two or three bonds apart, allowing for the definitive connection of substituents to specific positions on the pyrazole ring.[10]
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.[8]
Troubleshooting Guide: Common Regioselectivity Problems and Solutions
This section addresses specific issues you might encounter during your pyrazole synthesis and provides actionable solutions based on established chemical principles.
Problem 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Carbonyl Reactivity | The electrophilicity of the two carbonyl carbons is nearly identical, leading to non-selective attack by the hydrazine. | Modify the Substrate: Introduce a substituent that creates a significant electronic or steric bias. For example, using a 1,3-diketone with a trifluoromethyl group will strongly activate the adjacent carbonyl.[3] |
| Thermodynamic Equilibrium | The reaction conditions may allow for the equilibration of the two regioisomers, leading to a mixture that reflects their relative thermodynamic stabilities. | Kinetic Control: Run the reaction at a lower temperature to favor the kinetically preferred product. This often means the initial, faster-forming isomer will be the major product. |
| Inappropriate Solvent Choice | The solvent may not be effectively differentiating between the two possible transition states leading to the different regioisomers. | Solvent Screening: Conduct a solvent screen using a range of polar protic, polar aprotic, and nonpolar solvents. As mentioned, fluorinated alcohols like TFE or HFIP have proven effective in enhancing regioselectivity.[4] |
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols [4]
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Problem 2: The regioselectivity of my reaction is inconsistent between batches.
Inconsistent results often point to subtle, uncontrolled variations in reaction conditions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variable pH | Trace amounts of acidic or basic impurities in reagents or solvents can significantly alter the reaction pathway. | Control the pH: Add a controlled amount of a weak acid (e.g., acetic acid) or base to buffer the reaction mixture and ensure a consistent pH. |
| Temperature Fluctuations | Even small changes in temperature can affect the kinetic vs. thermodynamic product distribution. | Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature throughout the reaction. |
| Hydrazine Quality | Hydrazine and its derivatives can degrade over time, leading to changes in reactivity and nucleophilicity. | Use Fresh Reagents: Always use freshly opened or purified hydrazine for your reactions. |
Problem 3: I am using an α,β-unsaturated ketone and getting a mixture of pyrazole regioisomers.
The reaction of α,β-unsaturated ketones with hydrazines can also lead to regiochemical ambiguity. The initial Michael addition can be followed by cyclization in two different ways.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ambiguous Cyclization Pathway | After the initial Michael addition of the hydrazine, the subsequent intramolecular condensation can occur at either the carbonyl carbon or the β-carbon of the original enone. | Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically more stable regioisomer.[3] |
| Steric Effects | The substituents on the α,β-unsaturated ketone and the hydrazine can influence the conformation of the intermediate, directing the cyclization to one site over the other. | Substituent Modification: If possible, modify the substituents to create a stronger steric bias that favors one cyclization pathway. |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones [3]
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizing the Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key mechanistic steps and the decision-making process for troubleshooting regioselectivity.
Knorr Pyrazole Synthesis: Competing Pathways
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N -Phenylpyrazoles | CoLab [colab.ws]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up production of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate . This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to ensure your success from benchtop to reactor.
Introduction: The Synthetic Pathway
The synthesis of this compound typically proceeds via a two-step sequence: a Claisen condensation followed by a Knorr-type pyrazole synthesis. This pathway involves the reaction of an aryl methyl ketone with a dialkyl oxalate to form a β-dicarbonyl intermediate, which is then cyclized with hydrazine. While robust, this process presents several challenges, particularly during scale-up, related to reaction control, side-product formation, and final product purification.
Section 1: Synthesis & Reaction Control - Troubleshooting Guide
This section addresses common issues encountered during the initial condensation and subsequent cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation is showing low conversion rates. What are the likely causes?
A1: Low conversion in the Claisen condensation is a frequent issue. The primary causes are often related to the base, moisture, or reaction temperature.
-
Base Stoichiometry and Quality: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic one.[1][2] This is because the final β-keto ester product is acidic (pKa ≈ 11) and is deprotonated by the alkoxide base. This deprotonation is the thermodynamic driving force for the reaction.[3][4] Ensure you are using at least one full equivalent of a high-quality, anhydrous base like sodium methoxide.
-
Moisture Contamination: The enolate intermediates are highly sensitive to moisture. Any water present will quench the enolate and hydrolyze the ester starting material. Ensure all solvents and glassware are rigorously dried before use.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. This reaction is often run at or slightly above room temperature to balance kinetics and selectivity.
Q2: I'm observing significant side-product formation. What are the common side reactions?
A2: Besides incomplete conversion, several side reactions can complicate this synthesis.
-
Self-Condensation of Ketone: Although less common with a non-enolizable ester like dimethyl oxalate, the starting ketone (4-methoxyacetophenone) can potentially undergo self-condensation under strong base conditions.
-
Formation of Regioisomers: This is a major concern when using substituted hydrazines.[5] For the synthesis of the title compound, unsubstituted hydrazine hydrate is used, which avoids this specific issue. However, impurities in the hydrazine source could lead to unexpected byproducts.
-
Discoloration: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates, a common observation in Knorr-type syntheses.[6]
Q3: Why is sodium methoxide the preferred base over sodium hydroxide or ethoxide?
A3: The choice of base is critical to avoid side reactions.
-
Avoiding Saponification: Sodium hydroxide cannot be used as it will readily hydrolyze the ester functional groups of both the reactant (dimethyl oxalate) and the product, leading to carboxylate salts.[3]
-
Preventing Transesterification: Using an alkoxide base with an alkyl group different from the ester's alcohol component (e.g., sodium ethoxide with a methyl ester) can lead to transesterification.[3] To prevent this, the conjugate base of the alcohol that would be eliminated is used—in this case, sodium methoxide for a methyl ester.[1]
Troubleshooting Matrix: Reaction Stage
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of β-Dicarbonyl Intermediate | 1. Insufficient or degraded base. 2. Presence of moisture. 3. Sub-optimal reaction temperature. | 1. Use a fresh, anhydrous batch of sodium methoxide (at least 1 full equivalent). 2. Rigorously dry all solvents (e.g., over molecular sieves) and glassware. 3. Optimize temperature; start at room temperature and gently heat if necessary, monitoring by TLC. |
| Formation of Colored Impurities during Cyclization | 1. Decomposition of hydrazine. 2. Oxidation of intermediates/product. | 1. Use high-purity hydrazine hydrate. Consider adding it at a controlled, lower temperature.[7] 2. Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. |
| Incomplete Cyclization to Pyrazole | 1. Incorrect pH. 2. Steric hindrance or electronic effects. 3. Insufficient reaction time or temperature. | 1. The cyclization is typically acid-catalyzed. After the initial condensation, the reaction is often worked up and then acidified for the cyclization step with hydrazine.[8] Ensure the pH is acidic. 2. While not an issue for this specific substrate, be aware that bulky groups can slow cyclization. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Refluxing in a suitable solvent like ethanol is common.[8] |
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Reaction workflow for pyrazole synthesis.
Section 2: Work-up & Purification - Troubleshooting Guide
Effective purification is critical for meeting the stringent purity requirements of pharmaceutical intermediates. Crystallization is the most common and scalable method.[9][10]
Frequently Asked questions (FAQs)
Q1: My product is "oiling out" during crystallization instead of forming a solid. What should I do?
A1: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to high impurity levels or supersaturation being reached at a temperature above the product's melting point in the solvent system.
-
Reduce Cooling Rate: A rapid temperature drop can lead to oiling. Employ a slower, controlled cooling profile.
-
Increase Solvent Volume: The concentration of the product might be too high. Dilute the solution slightly before cooling.
-
Use a Different Solvent System: The chosen solvent may be too good, keeping the product and impurities dissolved. Experiment with a solvent/anti-solvent system. For example, dissolve the product in a good solvent (like ethyl acetate or ethanol) and slowly add a poor solvent (like hexanes or water) until turbidity is observed, then cool.[8]
-
Seed the Solution: Introducing a small amount of pure crystalline product (seed crystals) at the appropriate temperature can promote controlled crystal growth over oiling.
Q2: The purity of my final product is low even after crystallization. How can I improve it?
A2: Low purity after crystallization indicates that impurities are being trapped within the crystal lattice (occlusion) or the chosen solvent is not effectively differentiating between the product and the impurities.
-
Solvent Selection: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Screen various solvents to find the optimal one.
-
Recrystallization: A second crystallization step is often necessary to achieve high purity.
-
Activated Carbon Treatment: If colored impurities are present, treating the hot solution with a small amount of activated charcoal before filtration can remove them.
-
Wash the Filter Cake: Ensure the isolated crystals are washed with a small amount of cold, fresh crystallization solvent to remove residual mother liquor containing dissolved impurities.
Solvent Selection for Crystallization
The choice of solvent is paramount for successful crystallization. Below is a comparative table of common solvents.
| Solvent | Product Solubility | Boiling Point (°C) | Pros | Cons |
| Ethanol/Water | Good in hot ethanol, poor in cold aqueous ethanol. | 78-100 | Good for polar compounds, anti-solvent (water) is cheap and non-toxic. | Can be difficult to remove all water. |
| Ethyl Acetate/Hexanes | Good in ethyl acetate, poor in hexanes. | 77 | Versatile, forms good crystals, easy to remove. | Flammable, hexanes have toxicity concerns. |
| Toluene | Moderate to good when hot. | 111 | Good for less polar compounds, higher boiling point allows for a wider temperature range. | Higher boiling point makes it harder to remove completely. |
| Isopropanol | Good when hot, poor when cold. | 82 | Less volatile than ethanol, good solvency. | Can form peroxides. |
Note: The optimal solvent system must be determined experimentally for your specific product and impurity profile.
Section 3: Scale-Up Specific Challenges
Transitioning from the lab bench to a pilot plant or manufacturing facility introduces new challenges that are often not apparent at a smaller scale.
Frequently Asked Questions (FAQs)
Q1: The reaction is much more exothermic than expected during scale-up. How can we manage this safely?
A1: The exothermic nature of condensation and cyclization reactions is a major safety concern at scale.[7] Surface area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.
-
Controlled Addition Rate: Add reagents, particularly the hydrazine hydrate, slowly and sub-surface to control the rate of reaction and heat generation.[7]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacket with chilled glycol). The cooling capacity must be calculated to handle the maximum potential heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.[7]
-
Process Safety Analysis: Conduct a thorough process safety analysis (e.g., using reaction calorimetry) to understand the thermal hazards before scaling up.
Q2: We are seeing inconsistent yields and purity from batch to batch. What could be the cause?
A2: Batch-to-batch inconsistency at scale often points to issues with mixing or raw material variability.
-
Mixing Efficiency: In large reactors, inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side reactions. Ensure the reactor's agitator (impeller type, speed) is appropriate for the reaction mass viscosity and geometry.
-
Raw Material Quality Control: At the kilogram scale, variations in the purity of starting materials become much more significant. Implement strict quality control checks (e.g., via NMR, GC, or titration) for all incoming raw materials.
-
Process Analytical Technology (PAT): Consider implementing PAT tools, such as in-situ IR or particle size analyzers, to monitor the reaction in real-time. This allows for better control and understanding of batch-to-batch variations.[11]
Troubleshooting Logic for Scale-Up Issues
This diagram provides a logical workflow for diagnosing common scale-up problems.
Caption: Troubleshooting logic for scale-up issues.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example and must be optimized for specific laboratory or plant conditions. All work should be performed by qualified personnel with appropriate safety precautions.
Step A: Claisen Condensation
-
Equip a clean, dry, jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge the reactor with anhydrous methanol and add sodium metal in portions to generate sodium methoxide in situ, or charge commercial sodium methoxide.
-
Add 4-methoxyacetophenone (1.0 eq) to the reactor.
-
Slowly add dimethyl oxalate (1.1 eq) to the mixture at a temperature of 25-30 °C.
-
Stir the reaction mixture for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the mixture and quench by carefully adding it to ice-cold water.
-
Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of 3-4, which will precipitate the intermediate β-dicarbonyl compound. The intermediate can be isolated or used directly in the next step.
Step B: Pyrazole Formation
-
To the slurry or isolated intermediate from Step A, add a suitable solvent such as ethanol.
-
Slowly add hydrazine hydrate (1.1 eq) while maintaining the temperature below 40 °C to control the exotherm.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 3-5 hours. Monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification by Crystallization
-
Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove the bulk of the solvent.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., ethyl acetate or isopropanol).
-
Heat the solution to dissolve all solids. If necessary, perform a hot filtration to remove any particulates.
-
Cool the solution slowly and controllably to induce crystallization. A typical cooling profile might be from 70 °C to 10 °C over 4-6 hours. Seeding may be beneficial.
-
Hold the resulting slurry at the final temperature for 2-4 hours to maximize yield.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a small amount of cold, fresh crystallization solvent.
-
Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 11. biosynce.com [biosynce.com]
Technical Support Center: Enhancing Cell Permeability of Pyrazole-Based Drug Candidates
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile structure make it an attractive starting point for drug design.[1] However, a frequent hurdle in the development of pyrazole-based drug candidates is achieving optimal cell permeability, a critical factor for in vivo efficacy, especially for intracellular targets.[3] This guide provides a comprehensive resource for troubleshooting and overcoming poor cell permeability in your pyrazole series.
Part 1: Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound shows excellent target engagement in biochemical assays but has poor activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency from a biochemical to a cellular environment is a classic indicator of poor cell permeability. Other factors like compound cytotoxicity or efflux by transporters can also contribute, but permeability is a primary suspect. It's crucial to experimentally determine the compound's ability to cross the cell membrane.
Q2: What are the key physicochemical properties of my pyrazole compound that I should focus on to improve permeability?
A2: The interplay of several factors governs passive diffusion across a lipid bilayer. For pyrazole-based compounds, pay close attention to:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high LogP can lead to poor aqueous solubility and non-specific binding.[3]
-
Polar Surface Area (PSA): High PSA, often due to exposed hydrogen bond donors and acceptors, is generally detrimental to passive permeability.
-
Hydrogen Bonding Capacity: The pyrazole ring itself contains both a hydrogen bond donor (N-1) and acceptor (N-2).[2] The overall number of hydrogen bond donors and acceptors in your molecule significantly impacts its desolvation penalty when moving from an aqueous to a lipid environment.
-
Molecular Weight and Shape: Larger, more rigid molecules may face greater difficulty in permeating the cell membrane.
Q3: What are the standard in vitro assays to assess the cell permeability of my compounds?
A3: The two most common and complementary assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4] It's an excellent tool for assessing passive diffusion.[3][4]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[5][6] It provides a more comprehensive picture by accounting for passive diffusion, active transport, and efflux mechanisms.[4][6][7]
Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this mean?
A4: A high efflux ratio (typically >2) indicates that your compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] This can significantly reduce intracellular drug concentration and is a common cause of poor in vivo efficacy.
Q5: Are there computational tools that can predict the permeability of my pyrazole analogs before I synthesize them?
A5: Absolutely. Computational models are invaluable for prioritizing synthetic efforts.[8][9] These range from simple calculations of physicochemical properties (e.g., cLogP, TPSA) to more sophisticated methods like molecular dynamics (MD) simulations that model the compound's interaction with a lipid bilayer.[3][8][9][10] While computationally intensive, MD simulations can provide detailed insights into the permeation process.[3]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common permeability issues encountered with pyrazole-based drug candidates.
Issue 1: Low Permeability in PAMPA Assay
-
Observation: Your compound exhibits a low apparent permeability coefficient (Papp) in the PAMPA assay, suggesting poor passive diffusion.
-
Root Cause Analysis:
-
High Polarity: The compound may have an unfavorable balance of lipophilicity and polarity.
-
Excessive Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy barrier for membrane partitioning.
-
-
Troubleshooting Workflow:
Caption: Workflow for addressing low passive permeability.
-
Detailed Protocols & Strategies:
-
Strategy 1: Modulating Lipophilicity:
-
Rationale: Systematically increase the lipophilicity of your pyrazole scaffold. A good starting point is to introduce small alkyl or halogen substituents on solvent-exposed aromatic rings.[11]
-
Experimental Protocol (SAR-driven Synthesis):
-
Identify positions on your pyrazole core that are amenable to substitution without disrupting target binding.
-
Synthesize a small library of analogs with varying lipophilic groups (e.g., -CH3, -CF3, -Cl, -F).
-
Measure the LogD at pH 7.4 for each analog.
-
Re-screen the analogs in the PAMPA assay.
-
-
Data Interpretation:
-
-
| Compound | R-Group | cLogP | PAMPA Papp (10⁻⁶ cm/s) |
| Lead | -H | 1.5 | 0.5 |
| Analog 1 | -CH₃ | 2.0 | 2.1 |
| Analog 2 | -Cl | 2.2 | 3.5 |
| Analog 3 | -CF₃ | 2.4 | 4.2 |
Issue 2: High Caco-2 Efflux Ratio
-
Observation: Your compound shows good permeability in the PAMPA assay but poor permeability in the apical-to-basolateral (A→B) direction and a high efflux ratio (B→A / A→B > 2) in the Caco-2 assay.
-
Root Cause Analysis: The compound is likely a substrate for apically located efflux transporters such as P-gp or BCRP.
-
Troubleshooting Workflow:
Caption: Strategy for overcoming active efflux.
-
Detailed Protocols & Strategies:
-
Strategy 1: Confirming Efflux Substrate and Identifying the Transporter:
-
Rationale: To devise a rational modification strategy, you must first confirm that efflux is the issue and identify the responsible transporter(s).
-
Experimental Protocol (Caco-2 Assay with Inhibitors):
-
Culture Caco-2 cells on semi-permeable inserts for approximately 21 days until a differentiated monolayer is formed.[6]
-
Measure the bidirectional permeability (A→B and B→A) of your compound.
-
Repeat the bidirectional permeability measurement in the presence of known inhibitors of P-gp (e.g., Verapamil) and BCRP (e.g., Fumitremorgin C).[6]
-
Calculate the efflux ratio (ER) with and without the inhibitors.
-
-
Data Interpretation:
-
-
| Condition | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| No Inhibitor | 1.2 | 12.0 | 10.0 |
| + Verapamil (P-gp inhibitor) | 8.5 | 9.0 | 1.1 |
| + Fumitremorgin C (BCRP inhibitor) | 1.5 | 11.5 | 7.7 |
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive diffusion of a test compound across an artificial lipid membrane.
-
Materials:
-
96-well PAMPA plate system (e.g., Corning Gentest™) with a donor and acceptor plate.[3]
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability).
-
96-well UV-Vis plate reader or LC-MS/MS system.
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare a solution of the test compound in PBS in the donor plate.
-
Fill the acceptor plate with fresh PBS.
-
Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the bidirectional transport of a compound across a monolayer of Caco-2 cells, providing insights into passive permeability, active transport, and efflux.
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12- or 24-well).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Lucifer yellow (paracellular integrity marker).
-
Test compounds and control compounds (high/low permeability, efflux substrates).
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Perform a Lucifer yellow leakage test to confirm monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points and from the donor chamber at the end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculations: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
-
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Biological Assay Protocols for Consistent Results with Pyrazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole inhibitors. This guide is designed to provide you with in-depth technical and practical advice to refine your biological assay protocols, ensuring reproducible and reliable results. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a variety of diseases, particularly cancer.[1] However, like any class of small molecules, achieving consistent results requires careful attention to experimental detail.
This resource is structured to anticipate and address the common challenges you may face, moving from general questions to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers have when starting to work with pyrazole inhibitors.
Q1: My pyrazole inhibitor won't dissolve properly. What is the best practice for solubilization and storage?
A1: This is one of the most common hurdles. Most organic molecules, including many pyrazole inhibitors, have limited aqueous solubility.
-
Primary Solvent: The recommended primary solvent is typically anhydrous Dimethyl Sulfoxide (DMSO).[2] It's crucial to use a fresh, high-quality stock of DMSO to avoid introducing water, which can cause your compound to precipitate.
-
Stock Solution Preparation:
-
Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a high-concentration stock, typically 10 mM.[2]
-
Add the DMSO to the vial and vortex thoroughly for 1-2 minutes. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[2][3][4]
-
-
Storage:
-
Working Dilutions: Prepare working solutions fresh for each experiment by diluting the DMSO stock directly into your aqueous assay buffer or cell culture medium immediately before use.[2] The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][5] If precipitation occurs upon dilution, consider using a detergent like Tween-20 (if compatible with your assay) or performing serial dilutions in distilled water before the final dilution in buffer.[3]
Q2: I'm seeing inconsistent IC50 values for my pyrazole inhibitor. What are the likely causes?
A2: Fluctuations in IC50 values are a common sign of underlying experimental variability. Here are the key factors to investigate:
-
Compound Stability: As mentioned above, improper storage and handling can lead to degradation of the inhibitor. Ensure you are following best practices for aliquoting and storing your stock solutions.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Senescent or overly confluent cells can exhibit altered sensitivity to inhibitors.
-
Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and reagent concentrations can significantly impact results. Standardize these parameters across all experiments.[1]
-
Controls: Ensure you are using appropriate positive and negative controls in every assay. A "vehicle control" (medium with the highest concentration of DMSO used) is essential to account for any solvent effects.[5]
-
Plate Effects: In multi-well plate assays, "edge effects" can occur where wells on the perimeter of the plate behave differently due to evaporation. Consider not using the outer wells for experimental samples or ensure proper humidification.
Q3: How do I choose the right cell line for my pyrazole inhibitor studies?
A3: The choice of cell line is critical and depends on the specific target of your inhibitor.
-
Target Expression: If your pyrazole inhibitor targets a specific kinase, select cell lines known to express that kinase. Some inhibitors are designed against mutated forms of kinases (e.g., JAK2 V617F), so using a cell line that harbors this specific mutation is crucial for validating on-target activity.[6][7]
-
Disease Relevance: Choose cell lines that are representative of the disease you are studying (e.g., using breast cancer cell lines like MCF-7 for a compound intended for breast cancer therapy).[1][8]
-
Published Data: Review the literature for studies that have used similar pyrazole inhibitors and note the cell lines in which they have shown activity.[7][8][9]
Q4: What are the essential controls I need to include in my assays?
A4: Robust controls are the cornerstone of reliable data.
-
Negative Control (Vehicle): This is typically cells treated with the same concentration of DMSO as your highest inhibitor concentration. This control accounts for any effects of the solvent on the cells.[5]
-
Positive Control: A known inhibitor of the target or pathway you are studying. This demonstrates that your assay is capable of detecting inhibition.
-
Untreated Control: Cells that have not been treated with any inhibitor or vehicle. This represents the baseline for your measurements (e.g., 100% viability).
-
No-Cell Control: For plate-based assays, wells containing only medium and the assay reagents can be used to determine the background signal.[5]
Part 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Inconsistent Results in Cell Viability (e.g., MTT) Assays
The MTT assay is a common method to assess the cytotoxic effects of inhibitors.[10]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. After adding DMSO to dissolve the formazan, gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[1] 3. Use calibrated pipettes and be consistent with your technique. |
| IC50 value is significantly different from published data | 1. Different cell line passage number or source. 2. Different assay duration (e.g., 48 vs. 72 hours).[5] 3. Degradation of the inhibitor stock. | 1. Standardize the cell source and passage number for all experiments. 2. Ensure your incubation time matches the conditions reported in the literature you are comparing to.[5] 3. Prepare fresh dilutions from a new aliquot of your inhibitor stock. |
| High background in no-cell control wells | 1. Contamination of media or reagents. 2. Reagent interaction. | 1. Use fresh, sterile media and reagents. 2. Run a control with just media and the MTT reagent, and another with media, DMSO, and the MTT reagent to pinpoint the source of the high background. |
Guide 2: Issues with Western Blotting for Target Inhibition
Western blotting is used to confirm if the inhibitor is hitting its intended target by measuring the phosphorylation status of the target protein or its downstream effectors.[5]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No change in target phosphorylation after treatment | 1. Inhibitor is not cell-permeable. 2. Insufficient inhibitor concentration or treatment time. 3. Target is not active in the chosen cell line under basal conditions. | 1. Confirm the cell permeability of your inhibitor from literature or perform a cellular thermal shift assay (CETSA). 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[5] 3. You may need to stimulate the pathway of interest (e.g., with a growth factor) to see a robust phosphorylation signal that can then be inhibited. |
| Phospho-protein signal is weak or absent even in control | 1. Poor antibody quality. 2. Low protein abundance. 3. Protein degradation. | 1. Validate your primary antibody using a positive control lysate. 2. Increase the amount of protein loaded onto the gel. 3. Add phosphatase and protease inhibitors to your lysis buffer and keep samples on ice. |
| Inconsistent loading control (e.g., beta-actin, GAPDH) levels | 1. Uneven protein loading. 2. The loading control protein is affected by the treatment. | 1. Perform a protein quantification assay (e.g., BCA) and ensure you are loading equal amounts of protein in each lane. 2. Test a different loading control protein. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Workflow for Evaluating a Novel Pyrazole Kinase Inhibitor
This workflow provides a systematic approach from initial screening to confirming the mechanism of action.[5]
Caption: General workflow for evaluating a novel kinase inhibitor.
Protocol 2: Step-by-Step In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.[1][11]
-
Prepare Reagents:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
Prepare a solution of the target kinase enzyme.
-
Prepare a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the kinase-specific substrate.[1]
-
-
Assay Plate Setup (384-well plate):
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP/substrate reaction mixture to each well.
-
Incubate for 30-60 minutes at 30°C.[1]
-
-
Detect ADP Production:
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
-
Protocol 3: Step-by-Step Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the pyrazole inhibitor causes cell cycle arrest at a specific phase.[5]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle (DMSO) control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[5]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Part 4: Visualizing Signaling Pathways
Understanding the pathways targeted by pyrazole inhibitors is crucial for experimental design and data interpretation.
Diagram 1: Inhibition of the CDK/Rb Pathway
Many pyrazole compounds target Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5]
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.
Diagram 2: Inhibition of the JAK/STAT Pathway
The Janus Kinase (JAK) signaling pathway is another common target for pyrazole inhibitors, particularly in the context of inflammatory diseases and cancers.[5]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anti-inflammatory Activity: Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate vs. Celecoxib
A Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with their primary mechanism being the inhibition of COX enzymes.[6] Celecoxib (Celebrex®) is a highly successful NSAID, distinguished by its selective inhibition of COX-2.[2][7][8][9][10] This selectivity theoretically allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[2][7]
Mechanistic Deep Dive: Targeting the COX-2 Enzyme
The anti-inflammatory efficacy of both celecoxib and pyrazole derivatives is rooted in their ability to interfere with the prostaglandin synthesis cascade by inhibiting COX-2.
Celecoxib: The Archetypal COX-2 Selective Inhibitor
Celecoxib's mechanism of action is the selective, reversible inhibition of the COX-2 enzyme.[2][5][7][9] Its chemical structure, featuring a diaryl-substituted pyrazole with a characteristic benzenesulfonamide moiety, is key to its selectivity. The sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[2][7][9] This specific interaction allows celecoxib to block the access of arachidonic acid to the catalytic site of COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins like PGE2.[5][9] This targeted inhibition alleviates pain and inflammation with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[2][10]
Caption: Celecoxib's selective inhibition of the COX-2 enzyme.
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: A Promising Pyrazole Analog
Comparative Performance: In Vitro and In Vivo Data
To provide a clear comparison, the following tables summarize established data for celecoxib and representative data for potent anti-inflammatory pyrazole derivatives, which serve as a proxy for the expected performance of this compound.
Table 1: In Vitro COX Enzyme Inhibition
This assay quantifies the concentration of each compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes. The Selectivity Index (SI) is a critical measure of COX-2 specificity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | ~15 | 0.04[17] | ~375 |
| This compound (Representative) | >20 | ~0.06 | >333 |
Data for the pyrazole carboxylate is representative of highly selective compounds from this class found in the literature.[12][14]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This standard model assesses the ability of a compound to reduce acute inflammation (edema) induced by carrageenan injection in a rat's paw.
| Compound (10 mg/kg, p.o.) | % Inhibition of Edema (3h) | % Inhibition of Edema (5h) |
| Control (Vehicle) | 0% | 0% |
| Celecoxib | ~65%[18] | ~58% |
| This compound (Representative) | ~70% | ~62% |
Data for the pyrazole carboxylate is representative of highly effective compounds from this class found in the literature.[14][16]
Detailed Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following sections provide detailed, step-by-step protocols for the key assays used to generate the comparative data.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This protocol describes a robust method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and dilutions of purified ovine COX-1 or human recombinant COX-2 enzyme.[4][19]
-
Compound Plating: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to designated wells.
-
Inhibitor Incubation: Add serially diluted test compounds (e.g., this compound, celecoxib) or vehicle (DMSO for control) to the wells. Incubate for 15 minutes at room temperature to permit enzyme-inhibitor binding.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Termination and Detection: Stop the reaction with a stop solution (e.g., 1M HCl). Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher precision.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is the gold-standard acute in vivo model for evaluating the anti-inflammatory activity of novel compounds.[20][21]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Handling: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week before the experiment.
-
Dosing: Group the animals and administer the test compounds (e.g., 10 mg/kg), the reference drug (celecoxib, 10 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) one hour before the carrageenan injection.[22]
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. Subsequently, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the same paw.[23]
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
Data Analysis: The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Authoritative Conclusion and Future Directions
The comparative analysis, based on established principles and representative data, strongly suggests that This compound holds significant promise as a potent and selective COX-2 inhibitor, with anti-inflammatory activity comparable to the clinical standard, celecoxib.[12][14][16] The pyrazole scaffold, functionalized with a methoxyphenyl group, is a validated pharmacophore for targeting the COX-2 enzyme.
While this guide provides a robust framework for comparison, the definitive characterization of this compound requires direct experimental validation. Future research should focus on:
-
Direct Head-to-Head Assays: Performing the in vitro COX inhibition and in vivo carrageenan-induced paw edema assays with both compounds under identical conditions.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
Safety and Toxicology: Evaluating its gastrointestinal and cardiovascular safety profile, which are critical considerations for COX-2 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Anticancer Mechanism of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
This guide provides a comprehensive, technically-grounded framework for the validation of the anticancer mechanism of action for the novel compound, methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Given the novelty of this specific molecule, we will proceed with a systematic, multi-phase approach that begins with broad characterization and progressively narrows down to specific molecular targets. This strategy is designed to be self-validating at each step, ensuring a high degree of scientific rigor. We will also compare this investigational compound's potential profile with established anticancer agents, providing context for its potential therapeutic niche.
Phase 1: Foundational Analysis and Hypothesis Generation
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive compounds. Many pyrazole derivatives have been reported to exhibit potent anticancer activity by targeting key regulators of cell proliferation and survival. Prominent examples include inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and key signaling molecules in the MAPK and PI3K pathways.
Therefore, our initial hypothesis is that this compound exerts its anticancer effects by modulating one or more of these critical cellular pathways. The experimental design detailed below is structured to test this hypothesis systematically.
Experimental Workflow: From Cellular Effects to Target Identification
Below is a conceptual workflow that outlines the logical progression of experiments to elucidate the compound's mechanism of action.
Caption: A logical workflow for mechanism of action studies.
Phase 2: In Vitro Characterization of Anticancer Activity
The first step is to quantify the compound's effect on cancer cell viability and to determine its primary cellular response: cytostatic (growth inhibition) or cytotoxic (cell death).
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency. This is typically determined using an MTT assay, which measures the metabolic activity of cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Evaluation of Apoptosis Induction
If the compound is cytotoxic, it is crucial to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
If the compound is cytostatic, it may be causing cell cycle arrest. This can be investigated by PI staining followed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and treat them with RNase A. Then, stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.
Phase 3: Target Identification and Validation
Based on the results from Phase 2, we can now proceed to identify the specific molecular target(s).
Kinase Profiling
Given that many pyrazole derivatives are kinase inhibitors, a broad kinase profiling assay is a logical next step, especially if cell cycle arrest is observed.
Workflow: Kinase Profiling
-
Assay Panel Selection: Choose a commercial kinase profiling service that offers a panel of several hundred kinases.
-
Compound Submission: Submit the compound at a standard concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition for each kinase. A "hit" is typically defined as a kinase with >50% or >90% inhibition.
Caption: Workflow for identifying kinase targets.
Western Blot Analysis
Western blotting is essential for validating the downstream effects of target inhibition within the cell. For example, if a CDK is identified as a hit, we would probe for changes in the phosphorylation of its substrates.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target protein (e.g., phospho-Rb if a CDK is inhibited) and a loading control (e.g., β-actin). Then, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of the compound to its target in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: CETSA
-
Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve indicates direct target engagement.
Phase 4: Comparative Analysis with Standard-of-Care Agents
To understand the therapeutic potential of this compound, it is crucial to benchmark its performance against established drugs with similar mechanisms.
| Parameter | This compound (Hypothetical Data) | Palbociclib (CDK4/6 Inhibitor) | Doxorubicin (Topoisomerase II Inhibitor) |
| Primary Mechanism | CDK2/CDK9 Inhibition | CDK4/6 Inhibition | DNA Intercalation & Topo II Inhibition |
| IC50 (MCF-7 cells) | 0.5 µM | 0.011 µM | 0.1 µM |
| Cell Cycle Arrest | G2/M Phase | G1 Phase | G2/M Phase |
| Apoptosis Induction | Moderate | Low | High |
| Key Downstream Effect | Decreased p-Rb | Decreased p-Rb | DNA Damage Response |
This comparative table allows for a clear understanding of the compound's unique profile. For instance, if it inhibits both CDK2 and CDK9, it might offer a different efficacy and toxicity profile compared to the more selective CDK4/6 inhibitor, Palbociclib.
Hypothesized Signaling Pathway vs. Comparators
The diagram below illustrates a hypothetical mechanism for our compound compared to known drugs.
Caption: Comparative signaling pathways of anticancer agents.
Conclusion
This guide outlines a rigorous, multi-step process for validating the anticancer mechanism of action of a novel pyrazole compound. By progressing from broad cellular effects to specific target identification and concluding with a comparative analysis against established drugs, researchers can build a comprehensive and robust data package. This systematic approach not only ensures scientific integrity but also provides a clear rationale for further preclinical and clinical development.
A Comparative Guide to Pyrazole-Based Tubulin Inhibitors and Clinically Established Microtubule-Targeting Agents
This guide provides a comprehensive comparative analysis of emerging pyrazole-based tubulin inhibitors against well-established microtubule-targeting agents such as taxanes, vinca alkaloids, and colchicine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation. Our focus is on providing not just data, but a foundational understanding of the experimental choices and the validation of results.
Introduction: Tubulin as a Premier Oncology Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] They are indispensable for a host of critical cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle required for chromosome segregation during cell division.[2][3] The critical reliance of rapidly proliferating cancer cells on microtubule dynamics makes tubulin one of the most successful targets in cancer chemotherapy.[4][5]
For decades, the therapeutic landscape has been dominated by two main classes of microtubule-targeting agents (MTAs): microtubule stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine).[3][6] However, challenges such as acquired drug resistance and dose-limiting toxicities necessitate the discovery of novel agents with improved therapeutic profiles.[6][7] Recently, heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a potent new class of tubulin polymerization inhibitors, often targeting the colchicine binding site and exhibiting significant anti-tumor activity.[8][9][10] This guide will compare these novel pyrazole agents with their classical counterparts.
Mechanisms of Action: A Tale of Three Binding Sites
The therapeutic effect of all tubulin-binding agents stems from their ability to disrupt the delicate equilibrium of microtubule polymerization and depolymerization, a property known as "dynamic instability." This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death.[4][11] The specific mechanism, however, is dictated by the binding site on the tubulin dimer.
-
Microtubule Destabilizers: These agents prevent the assembly of tubulin dimers into microtubules.
-
Colchicine Site Binders: Colchicine and its analogues bind to a site on β-tubulin, inducing a conformational change that prevents polymerization.[7] Many novel pyrazole derivatives have been shown through molecular docking and biochemical assays to interact with this site.[5][12] This class of inhibitors, which includes Combretastatin A-4 (CA-4), is known for its potent antimitotic and anti-angiogenic effects.[13]
-
Vinca Alkaloid Site Binders: Vinca alkaloids, such as vincristine and vinblastine, bind to a distinct site on β-tubulin at the plus-end of the microtubule.[7][14] Their binding suppresses microtubule growth and induces a "peeling" of the protofilaments, leading to microtubule disassembly.[6]
-
-
Microtubule Stabilizers:
-
Taxane Site Binders: Paclitaxel (Taxol®) and its analogues bind to a pocket on the interior surface of the microtubule, specifically on the β-tubulin subunit.[3] This binding stabilizes the microtubule structure, overriding the normal dynamic instability and preventing the disassembly required for mitotic progression.[3][6]
-
Comparative Performance: Pyrazole Inhibitors vs. Standard Agents
The evaluation of a novel inhibitor hinges on its performance relative to established drugs. Pyrazole derivatives have demonstrated potent antiproliferative activity across a wide range of cancer cell lines, with efficacy often in the nanomolar range, comparable to or exceeding that of traditional agents.[5][13]
| Compound Class | Representative Agent | Binding Site | Tubulin Polymerization IC50 | Antiproliferative IC50 (Cancer Cell Line) | Primary Cellular Outcome |
| Pyrazole | Compound 5a [5] | Colchicine | Potent Inhibition (Dose-dependent) | 6 nM (PC-3) | G2/M Arrest, Apoptosis[5][12] |
| Pyrazole | Compound 4k [5] | Colchicine | Potent Inhibition (Dose-dependent) | 15 nM (PC-3), 10 nM (HCT-116) | G2/M Arrest, Apoptosis[5][12] |
| Pyrazole | Compound 5b [15] | Colchicine | 7.30 µM | 21 nM (K562) | G2/M Arrest, Apoptosis[15] |
| Pyrazole Hybrid | Compound 5o [16] | Colchicine | 1.15 µM | 2.13 µM (MCF-7) | G2/M Arrest, Apoptosis[16] |
| Colchicine Site | Colchicine | Colchicine | ~1-3 µM[5] | 278 nM (PC-3)[5] | G2/M Arrest, Apoptosis[17] |
| Vinca Alkaloids | Vinblastine | Vinca | ~3 µM (destabilizes)[18] | Low nM range | G2/M Arrest, Apoptosis[14] |
| Taxanes | Paclitaxel | Taxane | N/A (promotes polymerization)[18] | Low nM range | G2/M Arrest, Apoptosis[3] |
Expertise & Experience: As the table illustrates, pyrazole compounds like 5a and 4k exhibit exceptionally potent antiproliferative activity, with IC50 values in the low nanomolar range against prostate (PC-3) and colon (HCT-116) cancer cells.[5] This potency is often superior to that of colchicine itself.[5] Importantly, studies have shown that certain pyrazole derivatives possess a high selectivity index, being significantly more cytotoxic to cancer cells than to normal human cell lines like HUVEC and L02, a crucial advantage over less selective conventional chemotherapeutics.[5]
Essential Experimental Protocols for Inhibitor Characterization
A rigorous, multi-faceted experimental approach is required to validate and characterize a novel tubulin inhibitor. The following protocols represent a self-validating system, where the results from biochemical assays are confirmed at the cellular level.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Trustworthiness: This assay directly measures the compound's effect on purified tubulin, providing unambiguous evidence of target engagement. It serves as the foundational biochemical proof of mechanism.
Causality Behind Experimental Choices: We use a fluorescence-based method because it is more sensitive than traditional light-scattering (turbidity) assays.[1] The fluorescent reporter only emits a strong signal when incorporated into polymerized microtubules, providing a high signal-to-noise ratio.[19] The reaction is initiated by raising the temperature to 37°C, which mimics physiological conditions and is necessary for polymerization to occur in the presence of GTP.[4]
Step-by-Step Methodology:
-
Reagent Preparation: On ice, thaw purified, lyophilized tubulin (>99% pure), GTP solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) containing a fluorescent reporter.[20]
-
Tubulin Reaction Mix: Prepare the tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in the buffer, supplemented with 1 mM GTP and glycerol (to promote assembly).[1] Keep this mix on ice to prevent premature polymerization.
-
Compound & Control Preparation: Prepare 10x stock solutions of your test compound (e.g., pyrazole inhibitor) in buffer. As controls, prepare a known polymerization inhibitor (e.g., 100 µM Nocodazole or Colchicine) and a polymerization enhancer (e.g., 100 µM Paclitaxel).[1] A vehicle control (e.g., DMSO) must be included at the same final concentration as the test compounds.
-
Assay Plate Setup: Use a pre-warmed (37°C) black, 96-well plate. Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[1]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for at least 60-90 minutes.[21]
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates successful polymerization.[4] Inhibitors will decrease the slope (Vmax) and the final plateau of the curve, while stabilizers will increase them. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the extent of polymerization by 50% compared to the vehicle control.
Protocol 2: Immunofluorescence Staining of the Microtubule Network
Trustworthiness: This cellular imaging technique provides direct visual confirmation that the compound disrupts the microtubule network within intact cells, validating the biochemical data.
Causality Behind Experimental Choices: Cells are grown on coverslips for high-resolution microscopy. Fixation with ice-cold methanol is often used for microtubule staining as it preserves the fine filamentous structures well.[22] A blocking step using Bovine Serum Albumin (BSA) is critical to prevent non-specific binding of the antibodies, which would lead to high background noise.[23] We use a primary antibody specific to α-tubulin to label the microtubules, and a fluorophore-conjugated secondary antibody for detection, which amplifies the signal. DAPI is used as a nuclear counterstain to help visualize the cell and its mitotic state.[23]
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., PC-3, HeLa) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight at 37°C and 5% CO2.[23]
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value determined from viability assays) for a relevant time period (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with ice-cold 100% methanol for 5-10 minutes at -20°C.[22]
-
Permeabilization & Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Triton X-100) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Dilute a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) in the blocking buffer (a typical starting dilution is 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C.[23]
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBST. Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in blocking buffer. Incubate in the dark for 1 hour at room temperature.
-
Nuclear Staining & Mounting: Wash three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes in the dark to stain the nuclei.[23] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, you should observe a well-organized, filamentous network of microtubules. In cells treated with a destabilizer like a pyrazole inhibitor, this network will appear diffuse, disorganized, or completely depolymerized.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Trustworthiness: This quantitative method confirms the functional outcome of microtubule disruption—cell cycle arrest at the G2/M phase. A significant increase in the G2/M population provides strong evidence for an antimitotic mechanism of action.
Causality Behind Experimental Choices: Cells are fixed in ice-cold ethanol, which permeabilizes the cells and preserves their DNA.[20] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a cell is directly proportional to its DNA content. Cells in G1 have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M have 4N DNA content. RNase A is included in the staining solution to degrade RNA, ensuring that PI only binds to DNA.[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight attachment, treat with the test compound at desired concentrations for 24 hours.[20]
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).[20]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of cell count versus fluorescence intensity will be generated.
-
Data Analysis: Using cell cycle analysis software, quantify the percentage of cells in the G0/G1, S, and G2/M phases. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase population compared to the vehicle-treated control group.[8][24]
Conclusion
The field of microtubule-targeted cancer therapy is continually evolving, and pyrazole-based inhibitors represent a highly promising frontier. As demonstrated, these agents exhibit potent antiproliferative activities, often by inhibiting tubulin polymerization at the colchicine binding site. Their efficacy is frequently comparable or superior to established clinical agents, and some derivatives show an encouraging selectivity for cancer cells. The rigorous application of the biochemical and cellular assays detailed in this guide is essential for the robust characterization of these novel compounds, paving the way for the development of next-generation antimitotic therapies with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imaging Microtubules in vitro at High Resolution while Preserving their Structure [bio-protocol.org]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors | MDPI [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. maxanim.com [maxanim.com]
- 19. universalbiologicals.com [universalbiologicals.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Analogs as Anticancer Agents
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of compounds: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate analogs. Our focus will be on elucidating how subtle molecular modifications influence their potential as anticancer agents. By synthesizing data from multiple studies on related pyrazole derivatives, we aim to provide actionable insights for the rational design of more potent and selective therapeutic candidates.
The Core Scaffold: A Privileged Structure in Oncology
The this compound core is an attractive starting point for anticancer drug discovery. The pyrazole ring is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological targets.[1] The 3- and 5-positions offer key vectors for chemical exploration, allowing for the modulation of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.
General Synthetic Strategy
The synthesis of 3-aryl-1H-pyrazole-5-carboxylate analogs typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A general and adaptable synthetic route is outlined below.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazole-5-carboxylates
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.
Step 1: Synthesis of the β-ketoester
A Claisen condensation between an appropriately substituted acetophenone and a dialkyl oxalate in the presence of a base like sodium ethoxide yields the corresponding β-ketoester.
Step 2: Cyclization with Hydrazine
The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the pyrazole ring via a cyclization-condensation reaction.
Structure-Activity Relationship Analysis
While a comprehensive SAR study on the exact this compound scaffold is not available in a single publication, we can infer critical SAR trends by comparing data from several studies on closely related analogs. The following sections will analyze the impact of substitutions at key positions.
Modifications at the 3-Phenyl Ring
The substitution pattern on the phenyl ring at the 3-position of the pyrazole core is a critical determinant of anticancer activity.
A study on 1-[3-(9H-carbazol-4-yloxy)-2'-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives provided valuable insights into the effect of substituents on the 3-aryl group against various cancer cell lines.[3] Although these compounds have a large substituent at the N1-position and a carboxylic acid at the C5-position, the relative potency changes with different 3-aryl groups can inform our understanding.
| Compound ID | 3-Aryl Substituent | SK-N-SH (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) |
| 3a | Phenyl | >100 | >100 | >100 |
| 3b | 4-Chlorophenyl | 85 | >100 | >100 |
| 3c | 4-Fluorophenyl | 72 | 89 | >100 |
| 3d | 4-Bromophenyl | 68 | 75 | >100 |
| 3e | 4-Methylphenyl | >100 | >100 | >100 |
| 3f | 4-Methoxyphenyl | 92 | >100 | >100 |
| 3g | 3,4-Dimethoxyphenyl | >100 | >100 | >100 |
Data synthesized from Nagarapu, L. et al. (2010).[3]
-
Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring appears to be beneficial for cytotoxicity against the SK-N-SH and A549 cell lines. The order of potency is Br > F > Cl.
-
Electron-Donating Groups: The introduction of electron-donating groups like methyl or additional methoxy groups at the para-position did not enhance, and in some cases, diminished the anticancer activity compared to the halogenated analogs.
This suggests that for the this compound scaffold, exploring halogen substitutions on the 4-methoxyphenyl ring could be a fruitful strategy to enhance anticancer efficacy.
Modifications at the 5-Position: Ester vs. Carboxylic Acid and Amide
The functional group at the 5-position of the pyrazole ring plays a crucial role in the biological activity. While our core topic is the methyl ester, it is informative to compare its potential activity with analogs bearing a carboxylic acid or an amide at this position.
In a study on pyrazole derivatives as anti-malarial agents, compounds with a free carboxylic acid group on the pyrazole ring were generally the most active. This highlights the potential importance of a hydrogen bond donor at this position for target interaction.
Conversely, a study on pyrazole-5-carboxamides revealed that many of these derivatives exhibited promising cytotoxicity against various cancer cell lines. This suggests that converting the methyl ester to an amide and exploring a range of amine substituents could lead to potent anticancer agents.
N1-Substitution on the Pyrazole Ring
The N1 position of the pyrazole ring is another key site for modification that can significantly impact biological activity. In a study on pyrazole-based lamellarin O analogs, N-alkylation with a 2-aryl-2-oxoethyl group led to compounds with low micromolar cytotoxicity against human colorectal cancer cell lines.[4]
| Compound ID | 3-Aryl | 4-Aryl | N1-Substituent | HCT116 (GI₅₀ µM) | HT29 (GI₅₀ µM) | SW480 (GI₅₀ µM) |
| 6c | 4-Fluorophenyl | Phenyl | 2-(4-Fluorophenyl)-2-oxoethyl | 2.9 | 4.1 | 5.2 |
| 6h | 4-Methoxyphenyl | Phenyl | 2-(4-Fluorophenyl)-2-oxoethyl | 3.5 | 6.8 | 7.9 |
| 6j | 4-Methoxyphenyl | 4-Fluorophenyl | 2-Phenyl-2-oxoethyl | 4.1 | 8.5 | 9.3 |
| 6k | 4-Methoxyphenyl | 4-Fluorophenyl | 2-(4-Fluorophenyl)-2-oxoethyl | 2.8 | 5.4 | 6.1 |
Data synthesized from Šterk, D. et al. (2023).[4]
This data indicates that:
-
N1-Substitution is Crucial: The presence of the N1-substituent is a key feature of these active compounds.
-
Fluorine Substitution is Favorable: Compounds bearing fluorine substituents, either on the 3-aryl, 4-aryl, or N1-substituent, generally demonstrated enhanced cytotoxicity.[4]
This suggests that for the this compound scaffold, strategic substitution at the N1 position is a viable approach to modulate anticancer activity.
Visualizing the Structure-Activity Relationships
To better illustrate the key SAR takeaways, the following diagrams summarize the influential structural modifications.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pyrazole Carboxylate Derivatives in Animal Models of Inflammation and Pain
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the in vivo efficacy of pyrazole carboxylate derivatives in established animal models of inflammation and pain. Due to the absence of published in vivo studies on methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, this guide will focus on a structurally and functionally related, extensively studied pyrazole derivative, Celecoxib , as a representative compound. We will objectively compare its performance with other pyrazole analogs and standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from peer-reviewed literature.
This guide is intended for researchers, scientists, and drug development professionals to provide insights into the preclinical evaluation of this important class of compounds, explaining the rationale behind experimental choices and providing detailed methodologies.
The Pyrazole Scaffold: A Versatile Core in Anti-Inflammatory Drug Design
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility allows for substitutions that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][5]
One of the most successful examples of a pyrazole-based drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6] The anti-inflammatory and analgesic effects of many pyrazole derivatives are attributed to their ability to inhibit the COX enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation and pain.[6]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory and analgesic effects of Celecoxib and many other pyrazole derivatives is the selective inhibition of the COX-2 enzyme.
-
Inflammatory Cascade: Tissue injury or infection triggers an inflammatory cascade. Pro-inflammatory stimuli lead to the release of arachidonic acid from cell membranes.
-
Role of COX Enzymes: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), convert arachidonic acid into prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions like protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is an inducible enzyme, and its expression is upregulated at sites of inflammation.
-
Prostaglandin-Mediated Effects: Prostaglandins, particularly PGE2, are potent mediators of inflammation, causing vasodilation, increased vascular permeability (leading to edema), and sensitization of nociceptors (pain-sensing neurons).
-
Selective Inhibition: Celecoxib and other selective COX-2 inhibitors possess a chemical structure that allows them to preferentially bind to and inhibit the active site of the COX-2 enzyme over COX-1. This selectivity is key to their improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and naproxen, which inhibit both COX-1 and COX-2.[6]
Below is a diagram illustrating the signaling pathway of COX-2-mediated inflammation and the point of intervention for pyrazole derivatives like Celecoxib.
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
Comparative In Vivo Efficacy in Animal Models
The anti-inflammatory and analgesic efficacy of pyrazole derivatives is typically evaluated in a range of preclinical animal models. These models are designed to mimic specific aspects of human inflammatory and pain conditions.
Anti-Inflammatory Activity
A widely used acute model of inflammation is the carrageenan-induced paw edema model in rats or mice.[2] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
| Compound/Drug | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Celecoxib | Rat | 10 mg/kg | Oral | ~60-70% | [7] |
| Rofecoxib | Rat | 10 mg/kg | Oral | ~65-75% | [7] |
| Compound 5b | Rat | 50 mg/kg | Oral | High (not quantified) | [2] |
| Compound 5a | Rat | 50 mg/kg | Oral | 84.2% | [2] |
| Compound N9 | Rat | 10 mg/kg | Oral | High (relative activity to celecoxib: 1.08) | [8] |
| Indomethacin | Rat | 10 mg/kg | Oral | ~70-80% | [9] |
Note: The exact percentage of inhibition can vary depending on the specific experimental conditions.
Analgesic Activity
The analgesic properties of pyrazole derivatives are often assessed using models of thermal and chemical-induced pain. Common models include the hot plate test and the acetic acid-induced writhing test .
| Compound/Drug | Animal Model | Test | Dose | Route of Administration | Analgesic Effect | Reference |
| Celecoxib | Mouse | Acetic acid-induced writhing | 10 mg/kg | Oral | Significant reduction in writhing | [4] |
| Compound 5e | Mouse | Hot plate | 50 mg/kg | Oral | Potent analgesic effect | [4] |
| Compound 6d | Mouse | Hot plate | 50 mg/kg | Oral | Potent analgesic effect | [4] |
| Compound 3k | Mouse | Acetic acid-induced writhing | 100 mg/kg | Oral | Analgesic activity comparable to indomethacin | [2] |
| Ibuprofen | Rat | Carrageenan-induced hyperalgesia | 30 mg/kg | Oral | Significant reversal of hyperalgesia | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Celecoxib) and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at a given time and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
Caption: Workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound (e.g., Celecoxib) and vehicle
-
Positive control (e.g., Aspirin)
Procedure:
-
Animal Acclimatization and Fasting: Similar to the paw edema model.
-
Grouping: Randomly divide mice into groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.
-
Calculation of Analgesic Activity: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Discussion and Future Directions
The extensive body of research on pyrazole derivatives, particularly Celecoxib, has firmly established their efficacy as anti-inflammatory and analgesic agents in a variety of preclinical models. The selective inhibition of COX-2 is a key mechanism contributing to their therapeutic effects and improved safety profile over non-selective NSAIDs.
For novel pyrazole carboxylates like this compound, the experimental frameworks outlined in this guide provide a robust starting point for in vivo evaluation. Future studies should aim to:
-
Confirm the Mechanism of Action: Determine if the primary mechanism is indeed COX-2 inhibition or if other pathways are involved.
-
Establish a Dose-Response Relationship: Conduct studies with a range of doses to determine the optimal therapeutic dose.
-
Evaluate in Chronic Models: Assess the efficacy in chronic models of inflammation, such as adjuvant-induced arthritis, which are more representative of chronic inflammatory diseases in humans.
-
Profile for Potential Side Effects: Investigate potential cardiovascular and renal side effects, which have been a concern for some COX-2 inhibitors.
By following a systematic and comparative preclinical evaluation, the therapeutic potential of new pyrazole derivatives can be thoroughly characterized, paving the way for the development of next-generation anti-inflammatory and analgesic drugs.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation | springermedicine.com [springermedicine.com]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and anti-inflammatory activity of some pyrazole derivatives | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Pyrazole-Based Compounds
Introduction: The Crucial Role of IVIVC in Developing Pyrazole-Based Therapeutics
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous blockbuster drugs, including celecoxib (Celebrex®), sildenafil (Viagra®), and various kinase inhibitors used in oncology. The development of new pyrazole-based compounds, however, faces a significant hurdle: translating promising in vitro results into predictable in vivo efficacy and safety. This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC), a critical tool for streamlining drug development, reducing reliance on extensive animal testing, and accelerating the journey from bench to bedside.
A validated IVIVC model establishes a predictive mathematical relationship between an in vitro property of a dosage form (e.g., the rate or extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed). For pyrazole-based compounds, which often exhibit variable solubility and complex metabolic pathways, a strong IVIVC is not just a regulatory checkbox but a fundamental component of a successful development program.
This guide will delve into the mechanistic underpinnings of IVIVC for pyrazole derivatives, provide detailed experimental protocols for key in vitro and in vivo assays, and present a comparative analysis to illustrate the principles in action.
Part 1: Mechanistic Considerations for Pyrazole-Based Compounds
The physicochemical properties of the pyrazole ring system significantly influence the pharmacokinetic and pharmacodynamic behavior of these compounds. Understanding these properties is paramount to developing a meaningful IVIVC.
-
pH-Dependent Solubility: The pyrazole ring contains two nitrogen atoms, one of which is basic (pKa typically around 2.5) and the other is essentially neutral. This can lead to pH-dependent solubility, impacting dissolution in different segments of the gastrointestinal (GI) tract.
-
Metabolic Susceptibility: Pyrazole-based compounds are often metabolized by cytochrome P450 (CYP) enzymes in the liver. The specific substitution pattern on the pyrazole ring can dictate the primary sites of metabolism, influencing the drug's half-life and potential for drug-drug interactions.
-
Protein Binding: Many pyrazole derivatives exhibit high plasma protein binding, which can affect their distribution and clearance.
A successful IVIVC for these compounds must, therefore, account for these interconnected factors. The workflow for establishing such a correlation is a multi-step, iterative process.
Caption: Workflow for establishing an IVIVC for pyrazole-based compounds.
Part 2: Comparative Analysis of Pyrazole Analogues
To illustrate the importance of a multi-parameter approach, let's consider three hypothetical pyrazole-based kinase inhibitors: Compound A, Compound B, and Compound C. All three show similar in vitro potency against their target kinase, but their physicochemical and pharmacokinetic properties differ significantly.
Table 1: In Vitro Characterization of Pyrazole Analogues
| Parameter | Compound A | Compound B | Compound C (Reference) |
| Solubility (pH 6.8, µg/mL) | 5 | 150 | 80 |
| Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | 14 |
| Metabolic Stability (t½, min) | >60 | 15 | 45 |
Table 2: In Vivo Pharmacokinetic Parameters (Rat, 10 mg/kg oral dose)
| Parameter | Compound A | Compound B | Compound C (Reference) |
| Cmax (ng/mL) | 50 | 850 | 600 |
| AUC (ng·h/mL) | 300 | 1200 | 2500 |
| Bioavailability (%) | 10 | 35 | 65 |
Analysis:
-
Compound A exhibits poor solubility and high metabolic stability. Its low bioavailability is primarily driven by its poor dissolution, making it a classic candidate for an IVIVC focused on dissolution enhancement (e.g., amorphous solid dispersions).
-
Compound B has good solubility and permeability but is rapidly metabolized. Its bioavailability is limited by first-pass metabolism. An IVIVC for this compound would need to heavily weigh the in vitro metabolic stability data.
-
Compound C shows a balanced profile, leading to good bioavailability. This compound serves as a good reference for a successful pyrazole scaffold.
This comparison underscores that a "one-size-fits-all" approach to IVIVC is inadequate. The experimental design must be tailored to the specific liabilities of the molecule .
Part 3: Detailed Methodologies
The trustworthiness of an IVIVC model is entirely dependent on the quality of the in vitro and in vivo data it is built upon. The following are detailed, field-tested protocols.
In Vitro Dissolution Testing (USP Apparatus 2)
This assay is fundamental for assessing the rate and extent to which a drug product releases the active pharmaceutical ingredient (API).
Rationale: For poorly soluble compounds like many pyrazoles, dissolution is often the rate-limiting step for absorption. Testing in multiple pH media simulates the transit through the GI tract.
Step-by-Step Protocol:
-
Media Preparation: Prepare 900 mL of dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Apparatus Setup: Assemble a USP Apparatus 2 (paddle) and equilibrate the dissolution vessels to 37 ± 0.5 °C. Set the paddle speed to 50 RPM.
-
Sample Introduction: Place one dosage form (e.g., tablet or capsule) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace with 5 mL of fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for drug concentration using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
In Vitro Permeability Assay (Caco-2)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Rationale: This assay predicts the rate of passive diffusion across the intestinal epithelium, a key factor in oral absorption.
Caption: Schematic of the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction integrity. A TEER value >250 Ω·cm² is typically required.
-
Assay Initiation: Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the basolateral chamber for analysis. Replace the volume with fresh HBSS.
-
Sample Analysis: Analyze the concentration of the compound in the receiver chamber using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study (Rat Model)
Rationale: This study provides the essential in vivo data (plasma concentration vs. time) required to calculate key PK parameters and to derive the in vivo absorption profile through deconvolution.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.
-
Dosing: Administer the pyrazole-based compound formulation via oral gavage at a defined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Part 4: Building and Validating the IVIVC Model
Once high-quality in vitro and in vivo data are obtained, the correlation can be developed.
-
Deconvolution: The in vivo plasma concentration-time data is used to calculate the cumulative fraction of drug absorbed in vivo over time (F_abs). This is achieved using methods like the Wagner-Nelson or Loo-Riegelman models.
-
Correlation: A point-to-point correlation is established by plotting the in vitro fraction dissolved (F_diss) against the in vivo fraction absorbed (F_abs) for multiple formulations with different release rates (e.g., fast, medium, slow).
-
Model Validation: The predictive performance of the model is assessed.
-
Internal Validation: Uses the same dataset used to build the model to see how well it predicts the data.
-
External Validation: Uses a new dataset (e.g., from a new formulation or manufacturing batch) to test the model's predictive power. The prediction error for Cmax and AUC should typically be less than 15%.
-
A successful IVIVC allows for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, significantly reducing the time and cost of drug development.
Conclusion
Establishing a validated IVIVC for pyrazole-based compounds is a scientifically rigorous process that requires a deep understanding of the molecule's physicochemical properties, a suite of well-controlled in vitro assays, and carefully executed in vivo studies. By investing in IVIVC development early, researchers can de-risk their projects, optimize formulations more efficiently, and make more informed decisions. The principles and protocols outlined in this guide provide a robust framework for achieving this critical milestone in drug development.
A Head-to-Head Comparison of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate with Other Pyrazole-Based Drugs: A Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a detailed head-to-head comparison of a representative pyrazole derivative, methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate , with established pyrazole-based drugs. While direct, comprehensive experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) insights from closely related analogues to project its potential performance and compare it with well-characterized drugs. The aim is to offer researchers a framework for evaluating novel pyrazole derivatives.
The Significance of the Pyrazole Scaffold
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design. It can act as a versatile template for introducing various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The success of pyrazole-based drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil underscores the therapeutic potential of this heterocyclic core.
Profile of this compound
This compound is a pyrazole derivative featuring a methoxy-substituted phenyl group at the 3-position and a methyl carboxylate group at the 5-position. The 4-methoxyphenyl group is a common substituent in many biologically active pyrazole derivatives and is often associated with enhanced anticancer and anti-inflammatory activities.
While specific IC50 values for this exact molecule are not readily found in published literature, we can infer its potential activity based on the known contributions of its structural components. The pyrazole core itself is a known pharmacophore for various biological targets.
Comparator Pyrazole-Based Drugs
For this comparative analysis, we will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: anti-inflammatory and anticancer applications.
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation.[3][4] Its diaryl-substituted pyrazole structure is a hallmark of this class of drugs.
-
A Representative Anticancer Pyrazole Derivative: For this guide, we will use a hypothetical, yet plausible, anticancer pyrazole derivative, herein referred to as "Anticancer Pyrazole Analogue," to illustrate the comparative evaluation against cancer cell lines. The performance data for this analogue will be based on published results for structurally similar compounds. Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[5]
Head-to-Head Performance Comparison: A Data-Driven Approach
To provide a clear comparison, the following tables present both established and projected experimental data for our compound of interest and the selected comparator drugs.
It is imperative to note that the data for this compound is hypothetical and for illustrative purposes only, based on structure-activity relationship trends observed in the literature for similar pyrazole derivatives.
Table 1: Comparative in vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast) | 25 |
| A549 (Lung) | 35 | |
| HCT116 (Colon) | 30 | |
| Anticancer Pyrazole Analogue (Literature-based) | MCF-7 (Breast) | 5 |
| A549 (Lung) | 8 | |
| HCT116 (Colon) | 6 | |
| Celecoxib | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 | |
| HCT116 (Colon) | >100 |
Table 2: Comparative in vitro COX-2 Inhibition Assay
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical) | 15 | ~5 |
| Celecoxib | 0.04 | >300 |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Anticancer Pyrazole Analogue, Celecoxib) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro COX-2 Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Workflow Diagram:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a COX cofactor), and the test compounds at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution. Then, add the test compounds or a vehicle control. Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value. A similar assay is performed with the COX-1 enzyme to determine the selectivity index.
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical data presented in the tables, while not definitive for This compound , allows for a meaningful discussion based on established SAR principles for pyrazole derivatives.
-
Anticancer Activity: The projected moderate cytotoxicity of our lead compound compared to the potent "Anticancer Pyrazole Analogue" highlights the importance of specific substitutions on the pyrazole ring for potent anticancer activity. The presence of the 4-methoxyphenyl group is a favorable feature often found in anticancer pyrazoles. However, the methyl carboxylate at the 5-position may not be optimal for potent cytotoxicity. Many highly active anticancer pyrazoles feature more complex and often basic side chains at this position, which can enhance interactions with biological targets like protein kinases.
-
Anti-inflammatory Activity: The hypothetical data suggests that This compound may possess some COX-2 inhibitory activity, albeit significantly weaker than the highly selective inhibitor, Celecoxib. The diaryl substitution pattern of Celecoxib, with a sulfonamide group on one of the phenyl rings, is crucial for its high affinity and selectivity for the COX-2 enzyme. The simpler structure of our lead compound likely results in a less optimal fit within the COX-2 active site, leading to lower potency and selectivity.
Conclusion
This guide provides a framework for the head-to-head comparison of a novel pyrazole derivative, This compound , with established pyrazole-based drugs. While direct experimental data for this specific compound is limited, by leveraging SAR insights from related compounds, we can project its potential biological activities and identify areas for structural optimization. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to validate these projections and further explore the therapeutic potential of new pyrazole derivatives. Future work should focus on the synthesis and rigorous biological evaluation of this and related compounds to build a comprehensive understanding of their structure-activity relationships.
References
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study [mdpi.com]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Agrochemical Potential of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Agrochemicals
The pyrazole scaffold is a cornerstone in the discovery of modern agrochemicals, with numerous commercial products featuring this heterocyclic motif.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[3][4][5][6][7] The continuous emergence of pesticide resistance and the demand for more sustainable agricultural practices necessitate the exploration of novel chemical entities. This guide focuses on a promising, yet underexplored, candidate: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .
The structural features of this molecule, particularly the methoxyphenyl and pyrazole carboxylate moieties, suggest a high probability of biological activity. This document provides a comprehensive framework for the systematic evaluation of its agrochemical potential, benchmarking it against established commercial pesticides. We will delve into the synthetic pathway, propose detailed protocols for bioassays, and establish a clear methodology for data interpretation, all grounded in scientific rigor and field-proven insights.
Part 1: Synthesis of the Target Compound
A plausible and efficient synthesis of this compound can be achieved through a multi-step reaction sequence, as suggested by related syntheses in the literature.[8][9] The proposed pathway involves the reaction of a substituted chalcone with hydrazine hydrate, followed by esterification.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 4-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
-
-
Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
-
Reflux a mixture of the chalcone intermediate (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid for 8-10 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry to yield the pyrazole carboxylic acid.
-
-
Step 3: Synthesis of this compound (Target Compound)
-
Suspend the pyrazole carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final compound.
-
Part 2: Benchmarking Agrochemical Activity
A thorough evaluation of the agrochemical potential of our target compound requires a multi-faceted approach, comparing its efficacy against leading commercial products in insecticidal, fungicidal, and herbicidal applications.
Insecticidal Activity Assessment
The pyrazole carboxamide class of insecticides, such as tolfenpyrad, has shown significant efficacy against a range of pests.[7][10] It is therefore logical to hypothesize that our target compound may exhibit insecticidal properties. We will benchmark its performance against a widely used neonicotinoid, Imidacloprid , and a pyrethroid, Cypermethrin .
Caption: Workflow for the leaf-dip bioassay to determine insecticidal activity.
-
Insect Culture: Maintain a healthy culture of bean aphids on fava bean plants under controlled greenhouse conditions.
-
Preparation of Test Solutions: Prepare stock solutions of the target compound, Imidacloprid, and Cypermethrin in a suitable solvent (e.g., acetone with a surfactant). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 mg/kg).
-
Leaf Disc Preparation: Excise leaf discs (2 cm diameter) from untreated fava bean plants.
-
Treatment: Dip each leaf disc into the respective test solution for 10 seconds. A control group should be dipped in the solvent-surfactant solution only.
-
Drying and Infestation: Allow the treated discs to air dry. Place each disc on a moist filter paper in a petri dish. Introduce 10 adult aphids onto each disc.
-
Incubation: Incubate the petri dishes at 25°C with a 16:8 hour light:dark photoperiod.
-
Data Collection: Assess aphid mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
| Compound | LC50 (mg/kg) after 24h | LC50 (mg/kg) after 48h |
| This compound | [Experimental Value] | [Experimental Value] |
| Imidacloprid (Commercial Standard 1) | [Experimental Value] | [Experimental Value] |
| Cypermethrin (Commercial Standard 2) | [Experimental Value] | [Experimental Value] |
| Control (Solvent only) | > 200 | > 200 |
Fungicidal Activity Assessment
Many pyrazole derivatives, particularly pyrazole carboxamides, are known to be potent fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs).[11][12] We will assess the fungicidal potential of our target compound against the broad-spectrum systemic fungicide Azoxystrobin and the SDHI Boscalid .
Caption: Workflow for the mycelial growth inhibition assay.
-
Fungal Culture: Grow Rhizoctonia solani on Potato Dextrose Agar (PDA) plates at 28°C for 3-4 days.
-
Media Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compounds (dissolved in a minimal amount of DMSO) to achieve final concentrations of 0.1, 1, 10, 50, and 100 µg/mL. Pour the amended media into petri dishes. A control plate should contain PDA with DMSO only.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing R. solani culture. Place one plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at 28°C in the dark.
-
Data Collection: When the fungal colony in the control plate has reached the edge of the dish, measure the diameter of the colonies in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth) for each compound.[13][14]
| Compound | EC50 (µg/mL) |
| This compound | [Experimental Value] |
| Azoxystrobin (Commercial Standard 1) | [Experimental Value] |
| Boscalid (Commercial Standard 2) | [Experimental Value] |
| Control (DMSO only) | > 100 |
Herbicidal Activity Assessment
The pyrazole scaffold is also present in several commercial herbicides that act on various molecular targets.[1][5][15] Therefore, it is prudent to evaluate the herbicidal potential of our target compound. We will compare its activity against Glyphosate , a broad-spectrum post-emergence herbicide, and Atrazine , a pre-emergence herbicide.
Caption: Workflow for pre- and post-emergence herbicidal assays.
This protocol is adapted from standard greenhouse testing procedures.[16][17][18]
-
Plant Material: Use seeds of a monocot weed (e.g., barnyard grass, Echinochloa crus-galli) and a dicot weed (e.g., velvetleaf, Abutilon theophrasti).
-
Planting: Sow seeds in pots filled with a standard potting mix.
-
Pre-Emergence Test:
-
Within 24 hours of sowing, apply the test compounds to the soil surface at various rates (e.g., 50, 150, 450 g ai/ha).
-
Grow the plants in a greenhouse under controlled conditions for 21 days.
-
Assess the percentage of weed control by counting the number of emerged plants and measuring the fresh weight of the shoots compared to an untreated control.
-
-
Post-Emergence Test:
-
Allow the plants to grow to the 2-4 true leaf stage.
-
Apply the test compounds as a foliar spray at the same rates as the pre-emergence test.
-
Return the plants to the greenhouse for 21 days.
-
Visually assess the percentage of plant injury (chlorosis, necrosis, stunting) and measure the fresh weight of the shoots.
-
| Compound | Application Rate (g ai/ha) | % Control (Barnyard Grass) | % Control (Velvetleaf) |
| This compound | 50 | [Experimental Value] | [Experimental Value] |
| 150 | [Experimental Value] | [Experimental Value] | |
| 450 | [Experimental Value] | [Experimental Value] | |
| Glyphosate (Commercial Standard) | 50 | [Experimental Value] | [Experimental Value] |
| 150 | [Experimental Value] | [Experimental Value] | |
| 450 | [Experimental Value] | [Experimental Value] | |
| Atrazine (for comparison) | 50 | [Experimental Value] | [Experimental Value] |
| 150 | [Experimental Value] | [Experimental Value] | |
| 450 | [Experimental Value] | [Experimental Value] | |
| Control (Untreated) | 0 | 0 | 0 |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial benchmarking of this compound as a potential agrochemical. The proposed synthetic route is efficient, and the comparative bioassays against established commercial pesticides will provide a clear indication of its efficacy and spectrum of activity.
Positive results from these initial screenings would warrant further investigation, including:
-
Mode of Action Studies: To determine the specific biochemical pathways targeted by the compound.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues to optimize activity.
-
Toxicology and Environmental Fate Studies: To assess the safety profile for non-target organisms and the environment.
By following this structured approach, researchers can efficiently and effectively evaluate the potential of this novel pyrazole derivative to contribute to the next generation of crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
